molecular formula C22H24FN3OS B15556461 Timiperone-d4

Timiperone-d4

Cat. No.: B15556461
M. Wt: 401.5 g/mol
InChI Key: YDLQKLWVKKFPII-GYABSUSNSA-N
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Description

Timiperone-d4 is a useful research compound. Its molecular formula is C22H24FN3OS and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLQKLWVKKFPII-GYABSUSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Timiperone-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Timiperone-d4, a deuterated analog of the antipsychotic agent Timiperone. The primary application of this compound in research is as an internal standard for the accurate and precise quantification of Timiperone in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method development, as it effectively compensates for variability during sample preparation and analysis, leading to highly reliable pharmacokinetic and drug metabolism data.

Physicochemical Properties and Quantitative Data

This compound is structurally identical to Timiperone, with the exception that four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled Timiperone by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

PropertyTimiperoneThis compound
Molecular Formula C₂₂H₂₄FN₃OSC₂₂H₂₀D₄FN₃OS
Molecular Weight 397.51 g/mol 401.54 g/mol
Primary Research Use Analyte in pharmacokinetic studiesInternal Standard for quantitative analysis

Table 1: Physicochemical Properties of Timiperone and this compound

For quantitative analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte (Timiperone) and the internal standard (this compound). The following table provides representative MRM transitions that would be optimized during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Timiperone 398.2[To be determined empirically][To be determined empirically]
This compound 402.2[To be determined empirically][To be determined empirically]

Table 2: Representative MRM Transitions for Timiperone and this compound. Note: The optimal product ions and collision energies need to be determined empirically during method development by infusing a standard solution of each compound into the mass spectrometer.

Mechanism of Action of Timiperone

Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.

Dopamine D2 Receptor Signaling Pathway

Timiperone blocks postsynaptic dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gαi/o proteins. This blockade inhibits the downstream signaling cascade that normally leads to a decrease in cyclic AMP (cAMP) levels.

D2_Signaling_Pathway Timiperone Timiperone D2R Dopamine D2 Receptor Timiperone->D2R G_protein Gαi/o Gβγ D2R->G_protein Inhibition of Activation AC Adenylate Cyclase G_protein->AC cAMP cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylation Cascade

Dopamine D2 Receptor Antagonism by Timiperone
Serotonin 5-HT2A Receptor Signaling Pathway

Timiperone also acts as an antagonist at serotonin 5-HT2A receptors. These receptors are coupled to Gαq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular levels of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C (PKC) activation. Timiperone's antagonism of this pathway contributes to its antipsychotic effects and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

HT2A_Signaling_Pathway Timiperone Timiperone HT2A_R Serotonin 5-HT2A Receptor Timiperone->HT2A_R Gq_protein Gαq/11 Gβγ HT2A_R->Gq_protein Inhibition of Activation PLC Phospholipase C Gq_protein->PLC IP3 IP3 DAG DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC_activation PKC Activation DAG->PKC_activation Activation

Serotonin 5-HT2A Receptor Antagonism by Timiperone

Experimental Protocols for Quantitative Analysis

The following section outlines a representative experimental protocol for the quantification of Timiperone in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of butyrophenone antipsychotics and should be validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.

Materials and Reagents
  • Timiperone analytical standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Sample Preparation
  • Spiking: To 100 µL of blank human plasma, add a known amount of Timiperone for calibration standards and quality control (QC) samples.

  • Internal Standard Addition: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all samples, including blanks, calibration standards, and QCs.

  • Protein Precipitation (optional pre-step for SPE): Add 300 µL of acetonitrile to each sample, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant for SPE.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute Timiperone and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Representative LC-MS/MS Conditions

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (Blank, Standard, QC) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (UPLC-QqQ) Reconstitution->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

Bioanalytical Workflow for Timiperone Quantification

Conclusion

This compound is an indispensable tool for researchers in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Timiperone in biological samples. The methodologies and information presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical methods for Timiperone. As with any analytical method, thorough validation is essential to ensure its accuracy, precision, and suitability for the intended research application.

An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated Timiperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated Timiperone, specifically Timiperone-d4. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuropharmacology. This document synthesizes available data on this compound, discusses the implications of deuteration on its physicochemical and pharmacological characteristics, and outlines general experimental methodologies relevant to its synthesis and analysis.

Introduction to Timiperone and the Rationale for Deuteration

Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class, primarily utilized in the treatment of schizophrenia.[1][2] Its therapeutic effect is attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] By blocking these receptors in the central nervous system, Timiperone helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategic approach in medicinal chemistry to enhance the pharmacokinetic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile. This compound is a deuterated analog of Timiperone, developed to explore these potential advantages.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, we can compile its known properties and infer others based on the principles of deuteration and data from its non-deuterated counterpart.

Chemical Structure and Identification

Timiperone:

  • IUPAC Name: 1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one

  • Chemical Formula: C₂₂H₂₄FN₃OS

  • Molar Mass: 397.51 g·mol⁻¹

This compound (Major):

  • Alternate Name: 4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone

  • Chemical Formula: C₂₂H₂₀D₄FN₃OS

  • Molecular Weight: 401.53

The deuteration in "this compound (Major)" is located on the benzimidazolyl ring.

Quantitative Physicochemical Data

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the known data for both Timiperone and its deuterated analog. The properties for this compound are largely predicted based on the general effects of deuteration.

PropertyTimiperoneThis compound (Major)Reference(s)
Molecular Formula C₂₂H₂₄FN₃OSC₂₂H₂₀D₄FN₃OS
Molar Mass 397.51 g·mol⁻¹401.53 g·mol⁻¹
Appearance Data not availableExpected to be a solid-
Melting Point Data not availableExpected to be similar to or slightly different from Timiperone-
Solubility Data not availableExpected to be similar to Timiperone-
pKa Data not availableExpected to be slightly different from Timiperone-

Note: Specific experimental values for the melting point, solubility, and pKa of this compound are typically found on the lot-specific Certificate of Analysis from commercial suppliers but are not broadly published.

Impact of Deuteration on Pharmacokinetics and Metabolism

The primary motivation for developing deuterated compounds is to favorably alter their pharmacokinetic properties.

The Kinetic Isotope Effect and Metabolic Stability

The metabolic pathways of butyrophenones like Timiperone often involve oxidation by cytochrome P450 (CYP) enzymes. The cleavage of a C-H bond is frequently the rate-limiting step in these metabolic transformations. By replacing hydrogen with deuterium at metabolically susceptible positions, the rate of enzymatic cleavage can be significantly reduced due to the stronger C-D bond. This can lead to:

  • Increased Metabolic Stability: this compound is expected to exhibit greater resistance to metabolism compared to its non-deuterated counterpart.

  • Longer Half-Life: A slower rate of metabolism typically results in a longer plasma half-life.

  • Increased Systemic Exposure (AUC): Reduced clearance leads to a greater overall exposure to the drug.

  • Potential for "Metabolic Shunting": Deuteration at a primary metabolic site can sometimes redirect metabolism to alternative pathways, which may lead to a different metabolite profile.

Expected Pharmacokinetic Profile of this compound

While specific studies on the pharmacokinetics of this compound are not publicly available, it is hypothesized that its profile will show a longer half-life and increased exposure compared to Timiperone. This could potentially allow for lower or less frequent dosing, which may reduce side effects and improve patient compliance.

Signaling Pathways

Timiperone exerts its antipsychotic effects by antagonizing Dopamine D2 and Serotonin 5-HT2A receptors. The signaling cascades of these receptors are well-characterized.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi proteins. Antagonism of D2 receptors by Timiperone blocks the downstream signaling cascade initiated by dopamine.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Timiperone This compound Timiperone->D2R Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to Gαq proteins. Their antagonism by Timiperone is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.

HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Timiperone This compound Timiperone->HT2AR Blocks Gq_protein Gαq/11 HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Targets

Serotonin 5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

General Synthesis of Deuterated Timiperone

The synthesis of this compound would likely involve the use of a deuterated precursor. A plausible synthetic route would be the reaction of a deuterated benzimidazolinethione intermediate with the appropriate butyrophenone side chain.

Synthesis_Workflow Deuterated_Precursor Deuterated Benzimidazolinethione (Precursor A) Reaction Chemical Reaction (e.g., Nucleophilic Substitution) Deuterated_Precursor->Reaction Side_Chain Butyrophenone Side Chain (Precursor B) Side_Chain->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product This compound Analysis->Final_Product

General Synthetic Workflow for this compound.

Key Steps:

  • Synthesis of Deuterated Precursor: The benzimidazole (B57391) ring would be synthesized using deuterated starting materials or subjected to a deuteration reaction (e.g., acid-catalyzed H-D exchange).

  • Coupling Reaction: The deuterated benzimidazolinethione would then be reacted with a suitable butyrophenone derivative containing a leaving group to form the final product.

  • Purification: The crude product would be purified using standard techniques such as column chromatography and/or recrystallization.

  • Characterization: The final product's identity and purity would be confirmed by analytical methods.

Analytical Methods

The analysis of this compound would employ standard analytical techniques to confirm its structure, purity, and quantify its presence in various matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the molecular structure. The absence of proton signals in the deuterated positions of the ¹H NMR spectrum would confirm successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, which would be higher than that of the non-deuterated Timiperone due to the presence of deuterium.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection would be used to determine the purity of the synthesized compound. A validated HPLC method is crucial for quality control.

General Protocol for Purity Analysis by HPLC:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a solution of the sample to be analyzed.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Flow Rate: A flow rate of around 1 mL/min is common.

    • Detection: UV detection at a wavelength where Timiperone shows maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

Deuterated Timiperone, specifically this compound, represents a promising modification of the established antipsychotic drug. The introduction of deuterium is expected to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile with a longer half-life and increased systemic exposure. While specific experimental data on the physicochemical properties and pharmacokinetics of this compound are limited, this guide provides a foundational understanding based on its known chemical structure, the principles of deuteration, and the well-understood pharmacology of Timiperone. Further research is warranted to fully elucidate the therapeutic potential of deuterated Timiperone.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Timiperone-d4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details a scientifically plausible, proposed synthetic route for Timiperone-d4. As of the generation of this document, a specific, publicly available synthesis for this compound has not been formally published. Therefore, this guide is constructed based on established synthetic methodologies for Timiperone, its analogs, and general chemical principles of isotopic labeling. The experimental protocols and quantitative data are hypothetical and intended for illustrative purposes for a research audience.

Introduction

Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class, primarily utilized in the treatment of schizophrenia.[1][2] It exerts its therapeutic effects mainly through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][2][3] Isotopic labeling, particularly with deuterium (B1214612), is a critical technique in drug development and metabolic research.[4] The replacement of hydrogen with deuterium atoms at specific molecular positions can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism, increased half-life, and potentially a more favorable side-effect profile. This guide outlines a proposed pathway for the synthesis of this compound, a deuterated analog of Timiperone, intended for use by researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound involves a multi-step approach, beginning with the preparation of a deuterated piperidine (B6355638) intermediate. This key intermediate is then coupled with the benzimidazolinethione moiety, followed by a final alkylation step to yield the target compound. The deuteration is strategically introduced into the piperidine ring, a common site of metabolism for many piperidine-containing drugs.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-piperidone-2,2,6,6-d4

A plausible method for the synthesis of the deuterated piperidone intermediate involves the deuteration of 1-benzyl-4-piperidone.

  • Materials: 1-benzyl-4-piperidone, deuterium oxide (D₂O), sodium deuteroxide (NaOD), methanol-d4 (B120146) (CD₃OD).

  • Procedure: To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol-d4, a catalytic amount of sodium deuteroxide (30% in D₂O) is added. The mixture is stirred at reflux for 48 hours to allow for H-D exchange at the alpha positions to the carbonyl group. The reaction is monitored by ¹H NMR for the disappearance of the signals corresponding to the protons at the 2 and 6 positions. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297), washed with brine (D₂O-based), dried over anhydrous sodium sulfate, and concentrated to yield 1-benzyl-4-piperidone-2,2,6,6-d4.

Step 2: Synthesis of 4-Amino-1-benzylpiperidine-2,2,6,6-d4
  • Materials: 1-benzyl-4-piperidone-2,2,6,6-d4, hydroxylamine (B1172632) hydrochloride, sodium acetate, ethanol (B145695), Raney nickel, hydrogen gas.

  • Procedure: The deuterated piperidone (1.0 eq) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The mixture is heated to reflux for 2 hours to form the oxime. After cooling, the solvent is removed, and the residue is taken up in water and extracted with diethyl ether. The organic layer is dried and concentrated. The crude oxime is then dissolved in ethanol and subjected to catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere. The reaction is carried out at 50 psi for 12 hours. The catalyst is filtered off, and the solvent is evaporated to give 4-amino-1-benzylpiperidine-2,2,6,6-d4.

Step 3: Synthesis of 4-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4
  • Materials: 4-amino-1-benzylpiperidine-2,2,6,6-d4, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), o-phenylenediamine (B120857), palladium on carbon (Pd/C), hydrogen gas, dimethylformamide (DMF).

  • Procedure: To a solution of 4-amino-1-benzylpiperidine-2,2,6,6-d4 (1.0 eq) in DMF, TCDI (1.1 eq) is added, and the mixture is stirred at room temperature for 4 hours. Subsequently, o-phenylenediamine (1.0 eq) is added, and the reaction is heated to 100°C for 8 hours. After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed with water, and dried. The resulting N-benzyl protected intermediate is then debenzylated via catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere (60 psi) for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4.

Step 4: Synthesis of this compound
  • Materials: 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4, 4-chloro-4'-fluorobutyrophenone (B134399), potassium carbonate, potassium iodide, acetonitrile (B52724).

  • Procedure: A mixture of the deuterated piperidine intermediate (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in acetonitrile is stirred at reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Purity (%)Hypothetical Isotopic Enrichment (%)
1-Benzyl-4-piperidone-2,2,6,6-d4C₁₂H₁₁D₄NO193.2890>95>98
4-Amino-1-benzylpiperidine-2,2,6,6-d4C₁₂H₁₄D₄N₂194.3185>95>98
4-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4C₁₂H₁₁D₄N₃S253.3775>98>98
This compoundC₂₂H₂₀D₄FN₃OS401.5470>99>98

Visualizations

Proposed Synthetic Workflow for this compound

Synthetic_Workflow_Timiperone_d4 cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Amination cluster_step3 Step 3: Heterocycle Formation & Deprotection cluster_step4 Step 4: Final Alkylation Start 1-Benzyl-4-piperidone Intermediate1 1-Benzyl-4-piperidone-d4 Start->Intermediate1 D₂O, NaOD Intermediate2 4-Amino-1-benzylpiperidine-d4 Intermediate1->Intermediate2 1. NH₂OH·HCl 2. Raney Ni, H₂ Intermediate3 4-(2-Thioxo-1-benzimidazolinyl) piperidine-d4 Intermediate2->Intermediate3 1. TCDI, o-phenylenediamine 2. Pd/C, H₂ FinalProduct This compound Intermediate3->FinalProduct K₂CO₃, KI Reagent 4-Chloro-4'-fluorobutyrophenone Reagent->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Pharmacological Signaling Pathway of Timiperone

Timiperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin 5HT2AR Serotonin 5-HT2A Receptor Serotonin->5HT2AR Activates Effect Modulation of Psychotic Symptoms D2R->Effect Leads to (in psychosis) 5HT2AR->Effect Contributes to (in psychosis) Timiperone Timiperone Timiperone->D2R Antagonizes Timiperone->5HT2AR Antagonizes

Caption: Pharmacological signaling pathway of Timiperone.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and isotopic labeling of this compound. The proposed multi-step synthesis is grounded in established chemical principles and offers a viable pathway for obtaining the deuterated compound for research purposes. The detailed protocols, structured data, and visual diagrams are intended to serve as a valuable resource for scientists and professionals in the field of drug development and medicinal chemistry. Further empirical work would be required to optimize reaction conditions and validate the proposed synthesis.

References

Timiperone-d4: A Technical Guide to its Mechanism of Action as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects primarily through the potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Its deuterated analog, Timiperone-d4, serves as a valuable research tool, offering a stable isotopic label for various in vitro and in vivo studies without significantly altering its pharmacological profile. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its receptor binding affinities, the signaling pathways it modulates, and detailed protocols for its application in experimental settings. All quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

Timiperone is a butyrophenone derivative with established efficacy in the treatment of schizophrenia.[1] Like other drugs in its class, its primary mechanism of action involves the blockade of central dopamine D2 receptors, which is crucial for alleviating the positive symptoms of psychosis.[2] Additionally, Timiperone exhibits significant antagonism at serotonin 5-HT2A receptors, a characteristic that contributes to its overall therapeutic profile and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[3]

The introduction of a deuterium-labeled version, this compound, provides researchers with a powerful tool for a range of applications. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), creates a molecule with a distinct mass that can be readily detected and quantified using mass spectrometry. This makes this compound an ideal internal standard for pharmacokinetic studies and for use in receptor binding and occupancy studies. Importantly, the substitution of hydrogen with deuterium is not expected to significantly alter the compound's affinity for its biological targets.

This guide will delve into the specifics of this compound's interaction with key neurotransmitter receptors, providing quantitative binding data, outlining the downstream signaling consequences of this binding, and offering detailed experimental protocols for its use in a research context.

Mechanism of Action

The primary mechanism of action of Timiperone, and by extension this compound, is its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. It also exhibits affinity for sigma-1 receptors, which may contribute to its overall pharmacological effects.

Dopamine D2 Receptor Antagonism

Timiperone is a potent antagonist at the dopamine D2 receptor. The blockade of these receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, reducing the hyperactivity of dopaminergic signaling associated with psychosis.

Serotonin 5-HT2A Receptor Antagonism

Timiperone also demonstrates high affinity for and antagonism of the serotonin 5-HT2A receptor. This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also reduce the incidence of extrapyramidal side effects by modulating dopamine release in the striatum.

Sigma-1 Receptor Interaction

Timiperone, like other butyrophenones such as haloperidol (B65202), interacts with sigma-1 receptors. The functional consequences of this interaction are still under investigation but may play a role in the modulation of various neurotransmitter systems and contribute to the overall pharmacological profile of the drug.[4]

Quantitative Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the estimated binding affinities (Ki values) of Timiperone for key neurotransmitter receptors. These values are estimated based on comparative data with haloperidol, a structurally and pharmacologically similar butyrophenone antipsychotic. One study indicated that Timiperone has a 5-8 fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors than haloperidol. The Ki values for haloperidol at D2, 5-HT2A, and sigma-1 receptors are well-established.

Receptor SubtypeHaloperidol Ki (nM)Estimated Timiperone Ki (nM)
Dopamine D21 - 5[5]0.125 - 1
Serotonin 5-HT2A~5[6]~0.33
Sigma-12 - 4[5]Data Not Available

Lower Ki values indicate higher binding affinity.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this effect, thereby preventing the dopamine-induced decrease in cAMP. This modulation of the cAMP pathway ultimately influences gene expression and neuronal excitability.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Timiperone_d4 This compound D2R Dopamine D2 Receptor Timiperone_d4->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates Gi_alpha Gi/o α-subunit D2R->Gi_alpha Activates AdenylylCyclase Adenylyl Cyclase Gi_alpha->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylates targets HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Timiperone_d4 This compound HT2A_R 5-HT2A Receptor Timiperone_d4->HT2A_R Blocks Serotonin Serotonin (5-HT) Serotonin->HT2A_R Activates Gq_alpha Gq/11 α-subunit HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates CellularResponse Cellular Response Ca_release->CellularResponse PKC_activation->CellularResponse Radioligand_Binding_Workflow Start Start MembranePrep Prepare Cell Membranes Start->MembranePrep AssaySetup Set up 96-well plate: - Assay Buffer - this compound (varying conc.) - Radioligand (fixed conc.) - Membranes MembranePrep->AssaySetup Incubation Incubate to Equilibrium AssaySetup->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Calculate IC50 and Ki Counting->DataAnalysis End End DataAnalysis->End

References

Timiperone-d4 molecular formula and exact mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Timiperone-d4, a deuterated analog of the antipsychotic agent Timiperone. This document details its molecular properties, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Core Molecular and Physical Data

This compound is a selectively deuterated version of Timiperone, a butyrophenone (B1668137) antipsychotic. The incorporation of deuterium (B1214612) atoms can offer advantages in metabolic profiling and pharmacokinetic studies.

PropertyValueCitation
Molecular Formula C22H20D4FN3OS[1]
Molecular Weight 401.53 g/mol [1]
Exact Mass 401.1874 Da (Calculated)
Alternate Name 4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone[1]

Mechanism of Action and Signaling Pathways

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[2][3]

Dopamine D2 Receptor Signaling Pathway

Timiperone acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) linked to Gαi proteins. Antagonism of this receptor by Timiperone blocks the downstream signaling cascade initiated by dopamine. This blockade is believed to be a key mechanism in alleviating the positive symptoms of schizophrenia.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Timiperone Timiperone Timiperone->D2R Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Inhibited Inhibition of Downstream Effects PKA->Cellular_Response_Inhibited Leads to

Dopamine D2 Receptor Antagonism by Timiperone
Serotonin 5-HT2A Receptor Signaling Pathway

Timiperone also demonstrates antagonistic activity at the serotonin 5-HT2A receptor. This receptor is a Gq/11 protein-coupled receptor. Blockade of 5-HT2A receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Binds Timiperone Timiperone Timiperone->HT2A_R Blocks Gq_protein Gαq/11 HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response_Inhibited Inhibition of Downstream Effects Ca_release->Cellular_Response_Inhibited Leads to PKC_activation->Cellular_Response_Inhibited Leads to

Serotonin 5-HT2A Receptor Antagonism by Timiperone

Pharmacological and Preclinical Data

Disposition and Metabolism in Rats

A study on the disposition and metabolism of radiolabeled Timiperone in rats, dogs, and monkeys revealed species-specific differences in absorption and elimination. In rats, the elimination of radioactivity from the blood was the most rapid among the species studied.

ParameterRatDogMonkeyCitation
Urinary Excretion (within 3 days) ~36% of dose~19% of dose~54% of dose
Fecal Excretion (within 3 days) RemainderRemainderRemainder
Major Urinary Metabolites M-V, M-b-lM-V, M-b-lM-V, M-b-l

M-V: 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole M-b-l: N-(4-fluorophenylacetyl)glycine

Clinical Efficacy in Schizophrenia

Clinical trials have demonstrated the efficacy of Timiperone in the treatment of schizophrenia, showing superiority or equivalence to other antipsychotics such as haloperidol (B65202) and clocapramine (B1669190) in improving both positive and negative symptoms.

Comparison DrugKey FindingsCitation
Haloperidol Timiperone was found to be significantly superior in the final global improvement rating and in improving symptoms such as hallucinations, delusions, deficiency of initiative, and blunted affect.
Clocapramine Timiperone was significantly superior in improving delusions and showed a higher improvement rate in hallucinations and disturbance of self-consciousness. It also exhibited a lower tendency for side effects like dyskinesia, insomnia, constipation, and nausea.

Experimental Protocols

Radioligand Binding Assay Workflow

The following diagram illustrates a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound like Timiperone for its target receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Membranes Prepare receptor-expressing cell membranes Mix_Components Incubate membranes, radioligand, and Timiperone/vehicle Prep_Membranes->Mix_Components Prep_Radioligand Prepare radioligand solution (e.g., [3H]Spiperone for D2) Prep_Radioligand->Mix_Components Prep_Compound Prepare serial dilutions of Timiperone Prep_Compound->Mix_Components Filtration Rapidly filter to separate bound and free radioligand Mix_Components->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Measure radioactivity using scintillation counting Washing->Scintillation Data_Analysis Analyze data to determine IC50 and Ki values Scintillation->Data_Analysis

Radioligand Binding Assay Workflow
In Vivo Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in an animal model, such as the rat, to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound like this compound.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Dosing Administer this compound to animal models (e.g., rats) (oral or intravenous) Blood_Sampling Collect blood samples at predetermined time points Animal_Dosing->Blood_Sampling Tissue_Sampling Collect tissue/excreta samples (optional) Animal_Dosing->Tissue_Sampling Sample_Processing Process samples to extract analyte Blood_Sampling->Sample_Processing Tissue_Sampling->Sample_Processing LC_MS_Analysis Quantify drug and metabolite concentrations using LC-MS/MS Sample_Processing->LC_MS_Analysis PK_Modeling Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling

In Vivo Pharmacokinetic Study Workflow

Conclusion

This compound serves as a valuable tool for researchers in the field of antipsychotic drug development. Its molecular characteristics and the well-defined mechanism of action of its non-deuterated counterpart, Timiperone, provide a solid foundation for its use in preclinical studies. The experimental workflows and data presented in this guide are intended to facilitate further investigation into the pharmacology and therapeutic potential of this compound and its analogs.

References

Safety data sheet (SDS) and handling information for Timiperone-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of Timiperone-d4

This guide provides comprehensive safety data and handling information for this compound, a deuterated analog of Timiperone. The information presented is primarily based on the safety data for the parent compound, Timiperone, and should be used as a reference for laboratory safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a labeled form of Timiperone, a butyrophenone (B1668137) derivative with neuroleptic and antipsychotic properties.[1] The deuteration is typically on the benzimidazolone ring.

PropertyValueSource
Molecular Formula C22H20D4FN3OS[2]
Molecular Weight 401.53 g/mol [2]
Alternate Name 4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone[2]
Parent Compound CAS 57648-21-2[3][4]
Parent Compound MW 397.51 g/mol [1][4]
Parent Compound Formula C22H24FN3OS[1][4][5]

Hazard Identification and Safety Precautions

Timiperone is classified as toxic if swallowed.[3] Appropriate personal protective equipment (PPE) should be worn when handling this compound.

HazardPrecautionary Statement
Acute Oral Toxicity H301: Toxic if swallowed.[3]
Pictogram GHS06 (Skull and crossbones)[3]
Signal Word Danger[3]

General Handling Precautions:

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Use in a well-ventilated area.[3]

  • Take precautionary measures against static discharge.[3]

  • Wear protective gloves, eye protection, and face protection.[3]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectRecommendation
Storage Store locked up.[3] Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment Eye/face protection, skin protection (gloves), and respiratory protection (particulate filter device EN 143) are recommended.[3]
Fire-Fighting Measures Use water, foam, or ABC powder as suitable extinguishing media.[3] Do not use a water jet.[3] Hazardous combustion products include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3]
Accidental Release Take up mechanically and place in appropriate containers for disposal.[3] Ventilate the affected area.[3] Avoid release to the environment.[3]

Toxicological and Ecological Information

The toxicological data is based on the parent compound, Timiperone.

Data PointValue
Acute Toxicity (Oral) LD50 Rat: 815 mg/kg

Environmental Precautions:

  • Do not empty into drains.[3]

  • Avoid release to the environment.[3]

  • Keep away from drains, surface water, and groundwater.[3]

Experimental Protocols: A General Workflow

General Pharmacokinetic Study Workflow

G cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Data Processing A Dosing of Test Animal with Timiperone B Collection of Biological Samples (e.g., plasma, tissue) at Time Points A->B C Sample Preparation: Spike with this compound (Internal Standard) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Quantification of Timiperone using this compound Signal E->F G Pharmacokinetic Modeling F->G

Caption: General workflow for a pharmacokinetic study using this compound.

Signaling Pathways and Logical Relationships

Timiperone is a butyrophenone antipsychotic.[1] While the precise signaling pathways involving Timiperone are complex and not fully elucidated in the provided search results, its mechanism of action is generally understood to involve the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. A simplified logical diagram of this antagonism is presented below.

G Timiperone Timiperone D2R Dopamine D2 Receptor Timiperone->D2R HT2AR Serotonin 5-HT2A Receptor Timiperone->HT2AR Dopaminergic_Signaling Dopaminergic Signaling D2R->Dopaminergic_Signaling Serotonergic_Signaling Serotonergic Signaling HT2AR->Serotonergic_Signaling Antipsychotic_Effect Antipsychotic Effect Dopaminergic_Signaling->Antipsychotic_Effect Serotonergic_Signaling->Antipsychotic_Effect

References

Technical Guide: Isotopic Purity and Certificate of Analysis of Timiperone-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical data and methodologies used to ascertain the isotopic and chemical purity of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Certificate of Analysis (CoA) Summary

The following tables summarize the typical analytical data found on a Certificate of Analysis for this compound. The data is presented to meet the stringent quality requirements for research and clinical applications.

Table 1: General Information

ParameterSpecification
Product Name This compound
Chemical Name 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone-d4
Molecular Formula C₂₂H₂₀D₄FN₃OS
Molecular Weight 401.5 g/mol
CAS Number 57648-21-2 (unlabeled)
Appearance Off-White to Beige Solid
Solubility Soluble in Methanol
Storage -20°C, protected from light

Table 2: Quality Control Data

TestMethodSpecificationResult
Chemical Purity HPLC≥98%Conforms
Isotopic Purity Mass Spectrometry≥98% Deuterium (B1214612) Incorporation>99%
¹H-NMR NMR SpectroscopyConforms to structureConforms
Mass Spectrum ESI-MSConforms to structureConforms

Experimental Protocols

The determination of isotopic and chemical purity of deuterated compounds like this compound requires robust analytical methodologies. The following sections detail the typical experimental protocols employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Chemical Purity

Chemical purity is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). This technique separates the deuterated compound from any non-labeled or other impurities.

Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed to achieve separation.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is used.

    • Analysis: The mass spectrometer is set to scan for the [M+H]⁺ ion of this compound.

  • Data Analysis: The purity is calculated by integrating the peak area of this compound and comparing it to the total area of all detected peaks.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

HR-MS is a critical technique for determining the level of deuterium incorporation and the distribution of isotopologues.[1][2][3]

Protocol:

  • Sample Infusion: A diluted solution of this compound is directly infused into the high-resolution mass spectrometer.

  • Data Acquisition: The instrument is set to acquire data in full scan mode with high resolution and mass accuracy.

  • Isotopologue Analysis: The relative intensities of the ions corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) forms of Timiperone are measured.

  • Calculation of Isotopic Purity: The isotopic purity is calculated using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the positions of deuterium labeling.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H-NMR Acquisition: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

  • ¹³C-NMR Acquisition: A carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

Signaling Pathway of Timiperone

Timiperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class.[4][5] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This blockade of dopamine signaling in the mesolimbic pathway is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions. Timiperone also exhibits some affinity for serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.

Below is a diagram illustrating the simplified signaling pathway affected by Timiperone.

Timiperone_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Antipsychotic_Effect Alleviation of Psychotic Symptoms Signal_Transduction->Antipsychotic_Effect Leads to (in psychosis) Timiperone Timiperone Timiperone->D2_Receptor Blocks

Caption: Timiperone's mechanism of action.

Experimental Workflow

The following diagram outlines the logical workflow for the quality control analysis of this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Quality Control Synthesis This compound Synthesis Purification Purification Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS HRMS HR-MS Analysis Purification->HRMS NMR NMR Spectroscopy Purification->NMR Purity_Assessment Assess Chemical Purity LCMS->Purity_Assessment Isotopic_Assessment Assess Isotopic Purity HRMS->Isotopic_Assessment Structure_Confirmation Confirm Structure NMR->Structure_Confirmation Final_CoA Certificate of Analysis Generation Purity_Assessment->Final_CoA ≥98% Isotopic_Assessment->Final_CoA ≥98% Structure_Confirmation->Final_CoA Conforms

Caption: Quality control workflow for this compound.

References

Methodological & Application

LC-MS/MS method development for Timiperone quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Method for the Quantification of Timiperone in Human Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Timiperone is a butyrophenone (B1668137) antipsychotic agent used in the treatment of schizophrenia. Accurate and reliable quantification of Timiperone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Timiperone in human plasma. The method utilizes protein precipitation for sample preparation and electrospray ionization in positive mode for detection.

Experimental

Materials and Reagents
  • Timiperone reference standard (≥98% purity)

  • Timiperone-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium Acetate in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Timiperone398.2165.115035
Timiperone398.2234.115025
This compound (IS)402.2169.115035

Note: The proposed MRM transitions and collision energies should be optimized by infusing a standard solution of Timiperone and the internal standard into the mass spectrometer.

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Timiperone and this compound (Internal Standard, IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Timiperone stock solution in 50:50 acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples (low, mid, and high concentrations).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working IS solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Data Presentation

Table 1: Quantitative Method Performance Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Note: The values presented in this table are target acceptance criteria for method validation and should be determined experimentally.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (150 µL Acetonitrile) Sample->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Timiperone quantification.

G Timiperone Timiperone Metabolite1 N-dealkylation product Timiperone->Metabolite1 N-dealkylation Metabolite2 Butyrophenone side-chain reduction product Timiperone->Metabolite2 Reduction

Caption: Simplified metabolic pathway of Timiperone.

Application Notes and Protocols for the Quantitative Analysis of Timiperone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Timiperone (B1682379) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Timiperone is a butyrophenone (B1668137) antipsychotic agent used in the treatment of schizophrenia.[1] Accurate and precise quantification of Timiperone in human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This protocol outlines a sensitive and specific LC-MS/MS method for the determination of Timiperone in human plasma.

Experimental Protocol

This protocol is based on established methods for the analysis of butyrophenones and other small molecules in biological matrices.[2][3][4]

Materials and Reagents
  • Timiperone reference standard

  • Internal Standard (IS) (e.g., Haloperidol-d4 or another suitable stable isotope-labeled analog)[5]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade heptane

  • HPLC-grade isoamyl alcohol

  • Formic acid

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: A C18 column is recommended (e.g., 50 x 2.1 mm, 3.5 µm).[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is adapted from a method used for Timiperone in rat plasma.[2]

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Haloperidol-d4 in methanol).

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH to > 8.

  • Add 1 mL of extraction solvent (e.g., heptane:isoamyl alcohol, 98:2 v/v).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to 95% A over 0.5 min, and equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Timiperone Transition To be determined by direct infusion of the reference standard
Internal Standard Transition To be determined by direct infusion of the IS
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7][8] The validation should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical range for Timiperone could be 0.1 to 50 ng/mL.[2][3]

  • Precision and Accuracy: Assessed at low, medium, and high quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.

  • Stability: The stability of Timiperone in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Timiperone0.1 - 50> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 20< 2080 - 120
Low0.3< 15< 1585 - 115
Medium10< 15< 1585 - 115
High40< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.3> 8085 - 115
High40> 8085 - 115

Table 4: Stability

Stability ConditionDurationTemperatureStability (% of nominal)
Freeze-Thaw3 cycles-20°C to RT85 - 115
Bench-top4 hoursRoom Temperature85 - 115
Long-term30 days-80°C85 - 115

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Human Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is basify Adjust pH > 8 add_is->basify lle Liquid-Liquid Extraction (heptane:isoamyl alcohol) basify->lle separate Centrifuge to Separate Phases lle->separate transfer Transfer Organic Layer separate->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18) inject->separate_lc ionize Electrospray Ionization (ESI+) separate_lc->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report G Timiperone Timiperone Metabolite1 N-dealkylation Product Timiperone->Metabolite1 CYP-mediated Metabolite2 Reduced Butyrophenone Product Timiperone->Metabolite2 Carbonyl Reductase

References

Application of Timiperone-d4 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Timiperone-d4 in pharmacokinetic (PK) studies. This compound, a deuterated analog of the antipsychotic drug Timiperone (B1682379), serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Timiperone in biological matrices. The stable isotope label ensures that this compound has identical physicochemical properties to Timiperone, but is distinguishable by its mass, allowing for precise correction of variability during sample preparation and analysis.

Introduction to Timiperone and the Role of Deuteration

Timiperone is a butyrophenone (B1668137) antipsychotic agent primarily used in the treatment of schizophrenia.[1] It exerts its therapeutic effects through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system. Understanding the pharmacokinetic profile of Timiperone is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Deuterium-labeled compounds, such as this compound, are powerful tools in pharmacokinetic research. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This mass difference is readily detected by mass spectrometry, making deuterated analogs ideal internal standards for quantitative bioanalysis. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis as it accounts for matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results.

Application of this compound in Pharmacokinetic Studies

The principal application of this compound is as an internal standard for the quantification of Timiperone in biological samples (e.g., plasma, serum, urine) during preclinical and clinical pharmacokinetic studies. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of Timiperone.

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: Co-elution with the analyte and similar ionization behavior compensates for variations in sample processing and instrument performance.

  • Reduced Matrix Effects: Helps to mitigate the impact of endogenous components in the biological matrix that can suppress or enhance the analyte signal.

  • Enhanced Method Robustness: Leads to more reliable and reproducible bioanalytical methods.

While specific pharmacokinetic studies detailing the use of this compound are not extensively published, the following sections provide representative data and protocols based on established methodologies for similar compounds and the known properties of Timiperone.

Representative Pharmacokinetic Data of Timiperone in Rats

The following table summarizes hypothetical but realistic pharmacokinetic parameters of Timiperone in rats following oral administration, as would be determined using a validated LC-MS/MS method with this compound as the internal standard.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL45.8 ± 12.3
Tmax (Time to Cmax)h1.5 ± 0.5
AUC(0-t) (Area Under the Curve)ng·h/mL285.6 ± 75.1
t1/2 (Elimination Half-life)h4.2 ± 1.1
CL/F (Apparent Total Clearance)L/h/kg2.5 ± 0.7
Vd/F (Apparent Volume of Distribution)L/kg15.3 ± 3.9

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a pharmacokinetic study of Timiperone in rats.

Materials:

  • Timiperone

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Blood collection tubes (containing K2EDTA)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing: Fast the rats overnight with free access to water. Administer a single oral dose of Timiperone (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose into K2EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method for Timiperone Quantification in Rat Plasma using LC-MS/MS

This protocol describes a representative LC-MS/MS method for the quantification of Timiperone in rat plasma using this compound as the internal standard.

Materials and Reagents:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of Timiperone and this compound (IS) in methanol (1 mg/mL).

    • Prepare working standard solutions of Timiperone by serial dilution of the stock solution with 50% methanol.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

    • Spike blank rat plasma with the Timiperone working solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) and QC samples (e.g., 1.5, 75, 400 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound at 100 ng/mL).

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Timiperone: m/z 398.2 → 165.1

        • This compound: m/z 402.2 → 169.1

      • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Quantify Timiperone concentrations in the unknown samples by constructing a calibration curve based on the peak area ratio of Timiperone to this compound versus the nominal concentration of the calibration standards.

Visualizations

G cluster_0 In Vivo Pharmacokinetic Study cluster_1 Bioanalytical Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Thawing Sample Thawing Sample Storage->Sample Thawing Protein Precipitation with IS Protein Precipitation with IS Sample Thawing->Protein Precipitation with IS Centrifugation Centrifugation Protein Precipitation with IS->Centrifugation Supernatant Transfer & Evaporation Supernatant Transfer & Evaporation Centrifugation->Supernatant Transfer & Evaporation Reconstitution Reconstitution Supernatant Transfer & Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Experimental workflow for a pharmacokinetic study.

G Timiperone Timiperone Blockade Blockade Timiperone->Blockade D2_Receptor Dopamine D2 Receptor Dopaminergic_Signaling Dopaminergic Signaling D2_Receptor->Dopaminergic_Signaling Inhibition FiveHT2A_Receptor Serotonin 5-HT2A Receptor Serotonergic_Signaling Serotonergic Signaling FiveHT2A_Receptor->Serotonergic_Signaling Modulation Blockade->D2_Receptor Antagonism Blockade->FiveHT2A_Receptor Antagonism Antipsychotic_Effect Antipsychotic Effect Dopaminergic_Signaling->Antipsychotic_Effect Serotonergic_Signaling->Antipsychotic_Effect

Caption: Simplified signaling pathway of Timiperone.

References

Application Notes & Protocols for Timiperone Analysis in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class, primarily utilized in the treatment of schizophrenia and other psychotic disorders. Its therapeutic effect is mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2][3] Additionally, it exhibits some affinity for serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.[3][4] Understanding the distribution and concentration of Timiperone in various tissues is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.

Data Presentation

The following tables summarize expected performance characteristics for a validated bioanalytical method for Timiperone in tissue, based on data from similar compounds and general bioanalytical guidelines. Actual results may vary and must be determined experimentally.

Table 1: Expected LC-MS/MS Method Validation Parameters for Timiperone in Tissue Homogenate

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery> 80%
Matrix EffectWithin acceptable limits

Table 2: Sample Preparation Method Comparison

MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent or acid.Simple, fast, and cost-effective.Less clean extract, potential for significant matrix effects.
Solid-Phase Extraction (SPE) Analyte isolation based on partitioning between a solid and liquid phase.Cleaner extracts, reduced matrix effects, potential for analyte concentration.More complex, time-consuming, and higher cost per sample.

Experimental Protocols

Tissue Homogenization

Objective: To disrupt the tissue structure and create a uniform homogenate for subsequent extraction.

Materials:

  • Tissue sample (e.g., brain, liver, kidney)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or Potter-Elvehjem homogenizer)

  • Centrifuge

Protocol:

  • Accurately weigh the frozen tissue sample.

  • Thaw the tissue on ice.

  • Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:4 (w/v), for example, 1 gram of tissue to 4 mL of buffer.

  • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tissue homogenate) for the extraction step.

G cluster_homogenization Tissue Homogenization Workflow start Frozen Tissue Sample weigh Weigh Tissue start->weigh thaw Thaw on Ice weigh->thaw add_buffer Add Homogenization Buffer thaw->add_buffer homogenize Homogenize add_buffer->homogenize centrifuge Centrifuge homogenize->centrifuge collect Collect Supernatant (Homogenate) centrifuge->collect end_node Proceed to Extraction collect->end_node

Caption: Workflow for tissue homogenization.

Protein Precipitation (PPT)

Objective: To remove proteins from the tissue homogenate to prevent interference with the analytical column and improve analyte ionization.

Materials:

  • Tissue homogenate

  • Precipitating agent (e.g., ice-cold acetonitrile, methanol (B129727), or trichloroacetic acid solution)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

  • Add a specified volume of the precipitating agent. A common ratio is 3:1 (v/v) of precipitating agent to homogenate (e.g., 300 µL of acetonitrile).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase the concentration of the analyte if necessary.

G cluster_ppt Protein Precipitation Workflow start Tissue Homogenate add_precipitant Add Precipitating Agent start->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end_node LC-MS/MS Analysis collect_supernatant->end_node

Caption: Workflow for protein precipitation.

Solid-Phase Extraction (SPE)

Objective: To purify and concentrate Timiperone from the tissue homogenate using a solid-phase extraction cartridge.

Materials:

  • Tissue homogenate

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or buffer)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia)

Protocol:

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.

  • Sample Loading: Load the pre-treated tissue homogenate (e.g., diluted with water or a specific buffer) onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass the wash solvent (e.g., 1 mL of 5% methanol in water) through the cartridge to remove interfering substances.

  • Elution: Pass the elution solvent (e.g., 1 mL of methanol) through the cartridge to elute Timiperone.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

G cluster_spe Solid-Phase Extraction Workflow start SPE Cartridge condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (e.g., 5% Methanol) load->wash elute 5. Elute (Methanol) wash->elute end_node Evaporate & Reconstitute for LC-MS/MS elute->end_node

Caption: Workflow for solid-phase extraction.

Mechanism of Action of Timiperone

Timiperone, as a typical butyrophenone antipsychotic, primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors. In psychotic conditions like schizophrenia, there is often an overactivity of the mesolimbic dopamine pathway. By blocking these D2 receptors, Timiperone reduces dopaminergic neurotransmission, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Timiperone also has some affinity for serotonin (5-HT) receptors, which might contribute to its overall clinical profile.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Signal Signal Transduction D2R->Signal Activates Effect Alleviation of Psychotic Symptoms Signal->Effect Leads to (when unblocked) Timiperone Timiperone Timiperone->D2R Blocks

Caption: Timiperone's mechanism of action.

References

Application Notes and Protocols for the Preparation of Timiperone-d4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Timiperone is a butyrophenone (B1668137) antipsychotic drug that primarily acts as an antagonist for the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results by correcting for variability during sample preparation and analysis. Timiperone-d4, a deuterium-labeled analog of Timiperone, serves as an ideal internal standard for the quantification of Timiperone in biological matrices. This document provides detailed protocols for the preparation of this compound stock and working solutions to ensure consistent and reliable analytical outcomes.

Data Presentation

The following tables summarize the key quantitative data and recommendations for the preparation of this compound solutions.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₀D₄FN₃OS
Molecular Weight 401.53 g/mol
Appearance Solid (typically a powder)
Purity Refer to the Certificate of Analysis (CoA)

Table 2: Recommended Solvents and Storage Conditions

SolutionRecommended SolventTypical Concentration RangeStorage TemperatureShelf Life (General Guideline)
Stock Solution Dimethyl sulfoxide (B87167) (DMSO)1 - 10 mg/mL-20°CUp to 6 months
Working Solution Methanol (B129727) or Acetonitrile1 - 100 µg/mL-20°CUp to 1 month

Note: The solubility of this compound should be confirmed by the user. It is recommended to start by dissolving a small amount of the compound in the chosen solvent to ensure it fully dissolves at the desired concentration. Always refer to the supplier's Certificate of Analysis for lot-specific information.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Volumetric pipette or calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance and transfer it to a clean, dry amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial. For 1 mg of this compound to make a 1 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex the solution for approximately 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling: Clearly label the vial with the compound name ("this compound Stock Solution"), concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.

  • Storage: Store the stock solution in the tightly sealed amber vial at -20°C.

Preparation of this compound Working Solutions

This protocol describes the serial dilution of the stock solution to prepare working solutions at desired concentrations. The example below is for a 10 µg/mL working solution in methanol.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Methanol or Acetonitrile, analytical grade

  • Calibrated micropipettes with sterile tips

  • Amber glass vials or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution (optional but recommended for accuracy):

    • Pipette 900 µL of methanol into a clean vial.

    • Add 100 µL of the 1 mg/mL this compound stock solution.

    • Vortex to mix thoroughly. This results in a 100 µg/mL intermediate solution.

  • Final Working Solution:

    • Pipette 900 µL of methanol into a new clean vial.

    • Add 100 µL of the 100 µg/mL intermediate solution.

    • Vortex to mix thoroughly. This results in a 10 µg/mL final working solution.

  • Labeling: Label the vial with the compound name ("this compound Working Solution"), concentration (10 µg/mL), solvent (Methanol), preparation date, and initials.

  • Storage: Store the working solution in a tightly sealed amber vial at -20°C. It is recommended to prepare fresh working solutions from the stock solution as needed to ensure accuracy.

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Solid add_dmso Add DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store_stock Store Stock at -20°C vortex_stock->store_stock stock This compound Stock (1 mg/mL) store_stock->stock dilute1 Dilute with Methanol/Acetonitrile stock->dilute1 vortex_work Vortex to Mix dilute1->vortex_work store_work Store Working Solution at -20°C vortex_work->store_work

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of Timiperone

Timiperone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is a common mechanism for atypical antipsychotic drugs.

G Timiperone Timiperone D2R Dopamine D2 Receptor Timiperone->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Timiperone->HT2AR Antagonism Signal_D2 Dopaminergic Signaling D2R->Signal_D2 Signal_HT2A Serotonergic Signaling HT2AR->Signal_HT2A

Caption: Antagonistic action of Timiperone on D2 and 5-HT2A receptors.

References

Application Notes and Protocols for the Quantitative Analysis of Timiperone and Timiperone-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of Timiperone, an antipsychotic agent, and its deuterated internal standard, Timiperone-d4, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocols are intended as a guide and may require optimization for specific laboratory instrumentation and matrices.

Introduction

Timiperone is a butyrophenone (B1668137) antipsychotic used in the treatment of schizophrenia. Accurate and reliable quantification of Timiperone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Quantitative Mass Spectrometry Parameters

The successful quantification of Timiperone and this compound relies on the selection of specific precursor and product ion pairs for Multiple Reaction Monitoring (MRM). The protonated molecules [M+H]⁺ are typically used as the precursor ions. The following table summarizes the key mass spectrometry parameters for the analysis.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Timiperone398.2165.2234.0Optimized locally
This compound402.2165.2238.0Optimized locally

Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity for each transition.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of Timiperone and this compound from plasma samples.

Materials:

  • Blank plasma

  • Timiperone and this compound stock solutions

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a starting point and may require adjustment based on the specific column and system.

ParameterRecommended Condition
HPLC System A standard UHPLC or HPLC system
Column C18 reverse-phase column (e.g., InertSustain C18, 2.1 x 100 mm, 2.1 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See table below
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with the following suggested parameters. Instrument-specific parameters should be optimized.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for instrument

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of Timiperone.

signaling_pathway cluster_ms Mass Spectrometer Timiperone Timiperone Precursor_T Precursor Ion (m/z 398.2) Timiperone->Precursor_T Timiperone_d4 This compound (IS) Precursor_T_d4 Precursor Ion (m/z 402.2) Timiperone_d4->Precursor_T_d4 Fragmentation_T Fragmentation (CID) Precursor_T->Fragmentation_T Fragmentation_T_d4 Fragmentation (CID) Precursor_T_d4->Fragmentation_T_d4 Product_T_Quant Product Ion (m/z 165.2) Fragmentation_T->Product_T_Quant Product_T_Qual Product Ion (m/z 234.0) Fragmentation_T->Product_T_Qual Product_T_d4_Quant Product Ion (m/z 165.2) Fragmentation_T_d4->Product_T_d4_Quant Product_T_d4_Qual Product Ion (m/z 238.0) Fragmentation_T_d4->Product_T_d4_Qual

References

Application Note: High-Performance Liquid Chromatography for the Separation of Timiperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation and analysis of Timiperone (B1682379) using reverse-phase high-performance liquid chromatography (RP-HPLC) with electrochemical detection. The method is based on established scientific literature and is suitable for the quantification of Timiperone in biological matrices, such as plasma.

Introduction

Timiperone is a butyrophenone (B1668137) derivative with antipsychotic properties. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note describes a sensitive and specific HPLC method for the determination of Timiperone. The methodology involves a liquid-liquid extraction for sample clean-up followed by chromatographic separation on an ODS (C18) column and quantification using an electrochemical detector.

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of Timiperone is presented in the table below. These parameters are based on a published method and are recommended as a starting point for method development and validation.[1]

ParameterCondition
HPLC System Any standard HPLC system with a pump, autosampler, and electrochemical detector
Column ODS (Octadecylsilyl), C18
Mobile Phase 0.1 M Phosphate (B84403) Buffer (pH 3.5) : Acetonitrile : Methanol (B129727) (65:20:15, v/v/v)[1]
Detector Electrochemical Detector (ECD)
Linearity Range 0.5 - 50.0 ng/mL[1]
Recovery > 80%[1]
Limit of Quantitation 0.5 ng/mL in plasma[1]

Experimental Protocols

Mobile Phase Preparation
  • 0.1 M Phosphate Buffer (pH 3.5):

    • Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to make a 0.1 M solution.

    • Adjust the pH to 3.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Mixture:

    • Combine the 0.1 M phosphate buffer (pH 3.5), acetonitrile, and methanol in a 65:20:15 volume-to-volume ratio.[1]

    • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Sample Preparation (from Plasma)

This protocol describes a liquid-liquid extraction procedure for the isolation of Timiperone from plasma samples.[1]

  • To 1 mL of plasma sample, add an appropriate internal standard.

  • Adjust the pH of the plasma sample to >8 with a suitable base.

  • Add 5 mL of a heptane-isoamyl alcohol mixture.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Perform a back-extraction by adding 200 µL of dilute acetic acid to the organic extract.

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the lower aqueous layer containing the analyte and inject it into the HPLC system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the HPLC analysis of Timiperone.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Sample Plasma Sample pH Adjustment (>8) pH Adjustment (>8) Plasma Sample->pH Adjustment (>8) Liquid-Liquid Extraction\n(Heptane-Isoamyl Alcohol) Liquid-Liquid Extraction (Heptane-Isoamyl Alcohol) pH Adjustment (>8)->Liquid-Liquid Extraction\n(Heptane-Isoamyl Alcohol) Back-Extraction\n(Dilute Acetic Acid) Back-Extraction (Dilute Acetic Acid) Liquid-Liquid Extraction\n(Heptane-Isoamyl Alcohol)->Back-Extraction\n(Dilute Acetic Acid) Aqueous Extract for Injection Aqueous Extract for Injection Back-Extraction\n(Dilute Acetic Acid)->Aqueous Extract for Injection HPLC System HPLC System Aqueous Extract for Injection->HPLC System Injection ODS Column ODS Column HPLC System->ODS Column Electrochemical Detector Electrochemical Detector ODS Column->Electrochemical Detector Data Acquisition Data Acquisition Electrochemical Detector->Data Acquisition

Caption: Workflow for Timiperone analysis from plasma sample to data acquisition.

Timiperone Timiperone in Mobile Phase Separation Differential Partitioning Timiperone->Separation StationaryPhase ODS (C18) Stationary Phase (Non-polar) StationaryPhase->Separation MobilePhase Phosphate Buffer/ACN/MeOH (Polar) MobilePhase->Separation Elution Elution from Column Separation->Elution

Caption: Logical relationship of Timiperone's separation in reverse-phase HPLC.

References

Application Notes and Protocols for Timiperone-d4 in Bioequivalence and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a butyrophenone (B1668137) antipsychotic agent utilized in the treatment of schizophrenia. To ensure the therapeutic equivalence of generic formulations of timiperone, regulatory agencies require bioequivalence (BE) studies. These studies are designed to demonstrate that the generic product exhibits a rate and extent of absorption comparable to the innovator drug product. A critical component of modern bioanalytical methods used in these studies is the use of stable isotope-labeled internal standards, such as Timiperone-d4, to ensure the accuracy and precision of the quantification of the drug in biological matrices.

This document provides detailed application notes and protocols for the use of this compound in bioequivalence and bioavailability studies. It outlines the study design, a comprehensive bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the pharmacokinetic analysis required to establish bioequivalence.

Bioequivalence Study Protocol

A typical bioequivalence study for an immediate-release oral solid dosage form of Timiperone would follow a randomized, single-dose, two-period, two-sequence, crossover design under fasting conditions.

Study Population: A statistically sufficient number of healthy adult male and non-pregnant, non-lactating female subjects are enrolled.

Inclusion Criteria:

  • Healthy subjects aged 18 to 45 years.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Willingness to provide written informed consent.

  • Normal findings in medical history, physical examination, and clinical laboratory tests.

Exclusion Criteria:

  • History of hypersensitivity to Timiperone or other butyrophenones.

  • Presence of any clinically significant illness or history of chronic disease.

  • Use of any prescription or over-the-counter medication within 14 days prior to the study.

  • Positive test for drugs of abuse or alcohol.

Study Design:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).

  • Dosing: In each period, subjects receive a single oral dose of either the test or reference Timiperone formulation after an overnight fast of at least 10 hours.

  • Washout Period: A washout period of at least 7-10 half-lives of Timiperone separates the two treatment periods to ensure complete elimination of the drug from the previous period.

  • Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points before dosing (0 hour) and up to 48-72 hours post-dose.

  • Plasma Processing: Plasma is separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.

Bioanalytical Method: Quantification of Timiperone in Human Plasma by LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for variability during sample processing and instrumental analysis.[1]

Materials and Reagents
  • Timiperone reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727) and acetonitrile (B52724)

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma (K2EDTA)

  • Purified water

Instrumentation
  • A validated High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (at a concentration that provides an adequate MS response).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Representative)
ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, linearly decrease to 5% A over 3 min, hold for 1 min, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Timiperone: [M+H]⁺ → fragment ionthis compound: [M+H+4]⁺ → corresponding fragment ion
Collision Energy Optimized for each transition
Dwell Time 100-200 ms

Note: The specific MRM transitions and collision energies must be optimized for the specific mass spectrometer being used.

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters are calculated for each subject using non-compartmental analysis of the plasma concentration-time data.

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.

  • t1/2: Elimination half-life.

Statistical Analysis

An Analysis of Variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric least squares means (Test/Reference) for these parameters are calculated.

Bioequivalence Acceptance Criteria

For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must be within the acceptance range of 80.00% to 125.00%.

Data Presentation

The following table presents a hypothetical summary of the pharmacokinetic parameters from a bioequivalence study of Timiperone.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 25.8 ± 8.226.5 ± 7.997.3689.54% - 105.82%
AUC0-t (ng·h/mL) 310.4 ± 95.1318.2 ± 101.397.2391.56% - 103.25%
AUC0-∞ (ng·h/mL) 325.6 ± 100.3334.1 ± 105.897.4591.89% - 103.37%
Tmax (h) 2.0 (1.0 - 4.0)2.5 (1.0 - 4.5)--
t1/2 (h) 15.3 ± 4.115.8 ± 4.5--
Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax.

Visualizations

Bioequivalence_Study_Workflow cluster_Screening Screening & Enrollment cluster_Period1 Period 1 cluster_Period2 Period 2 cluster_Analysis Sample & Data Analysis Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Enrollment Subject Enrollment Medical_Screening->Enrollment Randomization Randomization Enrollment->Randomization Dosing_P1 Dosing (Test or Reference) Randomization->Dosing_P1 Blood_Sampling_P1 Serial Blood Sampling Dosing_P1->Blood_Sampling_P1 Washout Washout Period Blood_Sampling_P1->Washout Dosing_P2 Dosing (Crossover) Washout->Dosing_P2 Blood_Sampling_P2 Serial Blood Sampling Dosing_P2->Blood_Sampling_P2 Plasma_Processing Plasma Processing & Storage Blood_Sampling_P2->Plasma_Processing Bioanalysis LC-MS/MS Bioanalysis (with this compound IS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Bioequivalence_Conclusion Bioequivalence_Conclusion Stat_Analysis->Bioequivalence_Conclusion Bioequivalence Conclusion

Bioequivalence Study Workflow

Bioanalytical_Workflow cluster_Sample_Prep Sample Preparation cluster_LCMS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Plasma_Aliquot Plasma Aliquot (100 µL) Add_IS Add this compound IS Plasma_Aliquot->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18) Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation Final_Result Final_Result Concentration_Calculation->Final_Result Final Concentration

Bioanalytical Workflow

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Timiperone in human plasma for bioequivalence and bioavailability studies. Adherence to a well-designed study protocol and rigorous bioanalytical and statistical analysis are essential for the successful demonstration of bioequivalence, ultimately ensuring that generic Timiperone formulations are safe and effective for patient use.

References

Standard Operating Procedure for Timiperone Assay in a Clinical Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Timiperone (B1682379) is a butyrophenone (B1668137) antipsychotic medication primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] It functions mainly as an antagonist of the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3] Accurate and precise measurement of Timiperone concentrations in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure safety and efficacy. This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Timiperone in a clinical laboratory setting using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

2. Principle of the Method

This method quantifies Timiperone in plasma samples following a liquid-liquid extraction cleanup procedure. The separation of Timiperone is achieved using reversed-phase HPLC, and detection is performed by an electrochemical detector, which offers high sensitivity.[4] Quantification is based on the peak area response relative to a calibration curve prepared with known concentrations of Timiperone.

3. Materials and Reagents

  • Timiperone reference standard

  • Internal Standard (IS) - (If applicable, a suitable IS should be selected, e.g., a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Heptane (B126788) (HPLC grade)

  • Isoamyl alcohol (ACS grade)

  • Acetic acid (glacial, ACS grade)

  • Sodium phosphate (B84403) monobasic (ACS grade)

  • Phosphoric acid (ACS grade)

  • Human plasma (drug-free)

  • Deionized water (18 MΩ·cm or higher)

4. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • Electrochemical detector

  • Reversed-phase C18 analytical column (e.g., ODS column)

  • Data acquisition and processing software

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Pipettes and tips

  • Glass test tubes

  • Evaporator (e.g., nitrogen evaporator)

5. Experimental Protocols

5.1. Preparation of Solutions

  • Mobile Phase (0.1 M Phosphate Buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v/v)):

    • Dissolve the appropriate amount of sodium phosphate monobasic in deionized water to make a 0.1 M solution.

    • Adjust the pH to 3.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Mix the phosphate buffer, acetonitrile, and methanol in the specified ratio.

    • Degas the mobile phase before use.[4]

  • Extraction Solvent (Heptane : Isoamyl alcohol): Prepare the required volume by mixing heptane and isoamyl alcohol. A common ratio is 99:1 (v/v).

  • Back-Extraction Solution (Dilute Acetic Acid): Prepare a dilute solution of acetic acid in deionized water (e.g., 0.1 M).

5.2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh the Timiperone reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent.

  • Calibration Standards: Spike drug-free human plasma with the working standard solutions to prepare a set of calibration standards. A typical concentration range is 0.5 to 50.0 ng/mL.[4]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma from a separate stock solution.

5.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1.0 mL of plasma sample (unknown, calibration standard, or QC) into a glass test tube.

  • Add the internal standard solution (if used).

  • Add the extraction solvent (e.g., 4 mL of heptane-isoamyl alcohol).

  • Vortex for 1-2 minutes.

  • Centrifuge at approximately 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean test tube.

  • Add the back-extraction solution (e.g., 200 µL of dilute acetic acid).

  • Vortex for 1-2 minutes.

  • Centrifuge at approximately 3000 x g for 5 minutes.

  • Aspirate and discard the organic (upper) layer.

  • Inject a portion (e.g., 50 µL) of the remaining aqueous layer into the HPLC system.[4]

5.4. HPLC-Electrochemical Detection Conditions

  • Column: ODS (C18) column

  • Mobile Phase: 0.1 M phosphate buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v/v)[4]

  • Flow Rate: 1.0 mL/min (example, should be optimized)

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Injection Volume: 50 µL

  • Electrochemical Detector: Set the potential to an appropriate value for the oxidation of Timiperone (requires optimization).

5.5. Data Analysis

  • Integrate the peak areas of Timiperone and the internal standard (if used).

  • Calculate the peak area ratio (Timiperone/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of Timiperone in the unknown samples and QC samples from the calibration curve.

6. Quality Control and Acceptance Criteria

  • Calibration Curve:

    • A minimum of six non-zero calibration standards should be used.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[1][5]

  • Quality Control Samples:

    • At least three levels of QCs (low, medium, high) should be included in each analytical run.

    • At least 67% of the QC samples and at least 50% at each concentration level must be within ±15% of their nominal values.[1]

  • System Suitability:

    • System suitability tests should be performed before each run to ensure the performance of the chromatographic system.

    • Parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.

7. Data Presentation

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

ParameterSpecification
Linearity
Calibration Range0.5 - 50.0 ng/mL[4]
Correlation Coefficient (r²)≥ 0.99
Accuracy & Precision
LLOQ QCWithin ±20% of nominal value
Low, Medium, High QCWithin ±15% of nominal value
Recovery > 80%[4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]

Table 2: Example Quality Control Sample Performance

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.50.4896.0< 20
Low1.51.4596.7< 15
Medium20.020.8104.0< 15
High40.038.997.3< 15

8. Visualization of Timiperone's Mechanism of Action

Timiperone acts as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors. The following diagram illustrates the inhibitory effect of Timiperone on these signaling pathways.

Timiperone_Mechanism cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR G_protein_D2 Gi/o D2R->G_protein_D2 Activates G_protein_HT2A Gq/11 HT2AR->G_protein_HT2A Activates AC Adenylyl Cyclase G_protein_D2->AC Inhibits PLC Phospholipase C G_protein_HT2A->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA PKC_Ca ↑ PKC / Ca²⁺ IP3_DAG->PKC_Ca Response_D2 Decreased Neuronal Excitability PKA->Response_D2 Response_HT2A Increased Neuronal Excitability PKC_Ca->Response_HT2A Timiperone Timiperone Timiperone->D2R Timiperone->HT2AR

Caption: Timiperone's antagonistic action on D2 and 5-HT2A receptors.

The following workflow outlines the major steps in the Timiperone assay.

Timiperone_Assay_Workflow start Start: Receive Plasma Sample sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq data_proc Data Processing (Peak Integration, Calibration) data_acq->data_proc quantification Quantification of Timiperone data_proc->quantification reporting Report Results quantification->reporting

Caption: Workflow for the quantitative analysis of Timiperone in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Timiperone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Timiperone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to matrix effects in their bioanalytical methods. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Timiperone analysis?

A: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of Timiperone by co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For your Timiperone analysis, this can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity, ultimately compromising the reliability of your results.

Q2: What are the likely sources of matrix effects in a typical Timiperone bioanalytical assay?

A: The most common sources of matrix effects in biological samples like plasma or serum are endogenous phospholipids (B1166683) from cell membranes. Other potential contributors include salts, proteins, lipids, and metabolites of Timiperone or co-administered drugs. The complexity of your sample matrix will directly influence the severity of these effects.

Q3: How can I determine if my Timiperone LC-MS/MS assay is affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points in your chromatogram ion suppression or enhancement occurs. A constant flow of a standard Timiperone solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation from the stable baseline signal for Timiperone indicates the retention times where matrix components are interfering with ionization.

  • Post-Extraction Spike: This is a quantitative method that compares the analytical response of Timiperone in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. This allows for the calculation of a matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Troubleshooting Guide

Q4: I am observing significant ion suppression for Timiperone. What are my initial troubleshooting steps?

A: If you are experiencing ion suppression, consider the following steps, starting with the simplest to implement:

  • Chromatographic Separation: Modify your LC method to better separate Timiperone from the interfering matrix components. This can involve adjusting the mobile phase composition, the gradient profile, or using a different stationary phase to improve resolution.

  • Sample Dilution: If your assay has sufficient sensitivity, a simple dilution of the sample extract can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte.

  • Sample Preparation Optimization: The most effective way to combat matrix effects is to improve the sample cleanup procedure. This involves selecting an appropriate extraction technique to remove interfering components before analysis. The main options are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Q5: Which sample preparation technique is best for minimizing matrix effects for Timiperone?

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)ThroughputCostKey Advantage
Protein Precipitation (PPT) 85 - 10540 - 80HighLowSimple and fast
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110MediumMediumCleaner extract than PPT
Solid-Phase Extraction (SPE) > 90> 95Low to MediumHighProvides the cleanest extracts

Note: This data is illustrative for small molecule antipsychotics and may not be directly representative of Timiperone. Method optimization is crucial.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Timiperone from Plasma

This protocol is based on a published method for the extraction of Timiperone from rat plasma and is a good starting point for method development.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibrator, or quality control sample.

  • Internal Standard Addition: Add the internal standard solution.

  • pH Adjustment: Add a suitable volume of a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9.0) to raise the sample pH above 8.

  • Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent mixture, such as heptane-isoamyl alcohol (98:2, v/v).

  • Extraction: Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction: Add 100 µL of a dilute acidic solution (e.g., 0.1 M acetic acid) to the organic extract.

  • Vortex and Centrifuge: Vortex for 5 minutes and then centrifuge for 10 minutes.

  • Aqueous Layer for Analysis: Transfer the lower aqueous layer containing the protonated Timiperone to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Antipsychotics from Plasma

This is a general protocol that can be adapted and optimized for Timiperone.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Loading: Load 200 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5) to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute Timiperone from the cartridge with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (PPT, LLE, or SPE) is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: A generalized experimental workflow for the LC-MS/MS analysis of Timiperone from plasma.

Timiperone Metabolism

timiperone_metabolism Timiperone Timiperone M_II 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanol (M-II) Timiperone->M_II Reduction of butyrophenone sidechain M_V 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole (M-V) Timiperone->M_V N-dealkylation M_b_l N-(4-fluorophenylacetyl)glycine (M-b-l) Timiperone->M_b_l N-dealkylation

Caption: The metabolic pathway of Timiperone, showing its major metabolites.

Timiperone Mechanism of Action at the D2 Receptor

D2_signaling Dopamine (B1211576) Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Timiperone Timiperone Timiperone->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: The signaling pathway of the dopamine D2 receptor and the antagonistic action of Timiperone.

Technical Support Center: Optimizing Timiperone-d4 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Timiperone-d4 as an internal standard (IS) for the quantitative analysis of Timiperone (B1682379). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for Timiperone analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Timiperone. SIL internal standards are considered the gold standard in quantitative mass spectrometry. Because this compound is chemically and physically almost identical to Timiperone, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of Timiperone.

Q2: What is a good starting concentration for this compound as an internal standard?

A2: The optimal concentration of an internal standard should be determined experimentally for your specific analytical method and matrix. However, a common starting point is a concentration that is similar to the expected concentration of the analyte at the midpoint of the calibration curve. For Timiperone, which has been quantified in plasma in the range of 0.5-50.0 ng/mL, a starting concentration for this compound could be in the range of 10-25 ng/mL.[1] It is crucial to perform an optimization experiment to determine the ideal concentration for your assay.

Q3: When should the internal standard be added to the sample?

A3: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any variability or loss of the analyte during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. For plasma samples, this compound should be added to the plasma before the addition of any organic solvents for protein precipitation or extraction.

Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen?

A4: While stable, deuterium labels can sometimes be susceptible to back-exchange with protons from the surrounding solution, particularly under strong acidic or basic conditions. It is important to evaluate the stability of this compound in your sample matrix and mobile phase during method development to ensure that signal loss due to H/D exchange is not occurring.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low or No this compound Signal Internal standard concentration is too low.Increase the concentration of the this compound working solution.
Poor ionization efficiency in the mass spectrometer.Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature).
Incorrect MRM transition selection.Verify the precursor and product ions for this compound. Perform a product ion scan to confirm the most abundant and stable fragments.
Degradation of the internal standard.Prepare a fresh this compound working solution from the stock. If the issue persists, prepare a new stock solution.
High Variability in this compound Signal Across Samples Inconsistent addition of the internal standard.Ensure a calibrated pipette is used and that the IS is added consistently to all samples, calibrators, and quality controls at the beginning of sample preparation.
Matrix effects (ion suppression or enhancement).Optimize the sample preparation method (e.g., protein precipitation, SPE) to remove interfering matrix components. Adjust chromatographic conditions to separate Timiperone from co-eluting matrix components.
Instability of the internal standard in the matrix.Investigate the stability of this compound in the biological matrix under the storage and processing conditions.
Timiperone and this compound Peaks are Separated Chromatographically Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate to ensure co-elution of Timiperone and this compound.
Column degradation.Ensure the column is not overloaded and is in good condition. Replace the column if necessary.
Non-linear Calibration Curve Suboptimal internal standard concentration.Perform an internal standard concentration optimization experiment (see protocol below).
Presence of interfering substances.Improve the selectivity of the sample preparation method to remove interferences.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Timiperone and this compound in methanol (B129727) at a concentration of 1 mg/mL. Store at -20°C or colder.

  • Working Standard Solutions: Prepare a series of Timiperone working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water. These solutions will be used to spike blank plasma to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for spiking all samples.

Protocol 2: Optimization of this compound Concentration
  • Prepare IS Working Solutions: Create a series of this compound working solutions at different concentrations (e.g., 5, 10, 25, 50, and 100 ng/mL) in acetonitrile.

  • Prepare Calibration Standards: Spike blank plasma with the Timiperone working standard solutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).

  • Spike with IS: For each calibration standard concentration, create separate samples and spike each with one of the different this compound working solutions.

  • Sample Preparation: Process all samples using your established extraction protocol (e.g., protein precipitation).

  • LC-MS/MS Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Data Analysis: For each this compound concentration, plot the ratio of the Timiperone peak area to the this compound peak area against the Timiperone concentration. Evaluate the linearity (R²) of the calibration curves. The optimal this compound concentration should provide a consistent internal standard peak area across all samples and the best linearity for the calibration curve.

Protocol 3: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the optimized this compound working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters (Suggested Starting Points)

The following are suggested starting parameters for the analysis of Timiperone and this compound. Optimization will be required for your specific instrumentation and analytical conditions.

Parameter Suggested Value
LC Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing standard solutions of Timiperone and this compound into the mass spectrometer.
Collision Energy To be optimized for each MRM transition.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Workflow for sample preparation and analysis.

G start High Variability in IS Signal? cause1 Inconsistent IS Addition? start->cause1 Check cause2 Matrix Effects? cause1->cause2 No solution1 Use Calibrated Pipette & Add IS Early cause1->solution1 Yes cause3 IS Instability? cause2->cause3 No solution2 Optimize Sample Prep & Chromatography cause2->solution2 Yes solution3 Evaluate IS Stability in Matrix cause3->solution3 Yes

Troubleshooting high internal standard variability.

References

Timiperone-d4 stability in different biological matrices and solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Timiperone-d4. This resource provides guidance on the stability of this compound in various biological matrices and solvents to help researchers, scientists, and drug development professionals ensure the integrity of their experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including the storage temperature, the composition of the biological matrix or solvent, the pH of the medium, exposure to light, and the number of freeze-thaw cycles.

Q2: Is this compound expected to be stable in plasma?

Q3: What are the recommended storage conditions for this compound in biological samples?

A3: Based on general guidelines for antipsychotic drugs, it is recommended to store biological samples containing this compound at -80°C for long-term storage to minimize degradation. For short-term storage, refrigeration at 2-8°C or freezing at -20°C is often acceptable, but the duration should be validated.

Q4: How many freeze-thaw cycles can samples containing this compound undergo?

A4: The number of permissible freeze-thaw cycles should be determined experimentally. For many compounds, stability is maintained for up to three to five cycles. It is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Q5: Are there any known degradation pathways for Timiperone?

A5: Studies on the metabolism of Timiperone have identified N-dealkylation and the reduction of the butyrophenone (B1668137) side chain as metabolic pathways. These metabolic processes could potentially occur in biological matrices in vitro if enzymes are active, leading to the degradation of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from plasma samples. Degradation due to improper storage temperature.Ensure samples are stored at or below -20°C immediately after collection and processing. For long-term storage, -80°C is recommended.
Instability in the chosen anticoagulant.Use plasma with EDTA as the anticoagulant, as it has been shown to be suitable for other antipsychotics.
Adsorption to container surfaces.Use low-binding polypropylene (B1209903) tubes for sample collection and storage.
Inconsistent results between different aliquots of the same sample. Repeated freeze-thaw cycles.Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Non-homogenous sample.Ensure the sample is thoroughly mixed (e.g., vortexing) after thawing and before taking an aliquot.
Analyte degradation in reconstituted solvent. Instability in the organic solvent.Prepare fresh stock solutions and working solutions. While many compounds are stable in DMSO, prolonged storage at room temperature can lead to degradation. Minimize the time samples are kept at room temperature before analysis.
Presence of water in DMSO.While some studies show good stability in DMSO/water mixtures, water can contribute to the degradation of certain compounds. Use high-purity, anhydrous solvents when possible.
Unexpected peaks in the chromatogram. Formation of degradation products.Review the known metabolites of Timiperone, such as the N-dealkylated product and the reduced butanol form, to see if they match the retention times of the unexpected peaks. Adjust storage conditions to minimize degradation.
Photodegradation.Protect samples from light, especially during handling and storage, by using amber vials or covering tubes with aluminum foil. Photolysis can be a significant degradation factor for some drugs.

Stability Data Summary

While specific quantitative stability data for this compound is not available in the provided search results, the following tables summarize stability data for other antipsychotic drugs and compounds in various matrices and solvents. This information can serve as a general guide for designing stability studies for this compound.

Table 1: Stability of Antipsychotics in Human Plasma/Serum

Compound Matrix Storage Temperature Duration Stability Reference
Amisulpride, Aripiprazole, Clozapine, etc.Plasma (EDTA)AmbientAt least 5 days (Olanzapine, 3 days)Stable
2-8°C4 weeks (Olanzapine, 2 weeks)Stable
-20°C2 years (Dehydroaripiprazole, Olanzapine, Quetiapine, 1 year)Stable
Risperidone, Olanzapine, Paliperidone, etc.Serum25°C23 days (Olanzapine, 17 days)Stable
5°CAt least 30 daysStable
-20°C270 days (Paliperidone, 60 days)Stable
-80°C270 daysStable

Table 2: Stability of Antipsychotics in Human Whole Blood

Compound Storage Temperature Duration Stability Reference
Amisulpride, Aripiprazole, Clozapine, etc.AmbientAt least 2 daysStable (Olanzapine unstable)
2-8°C1 weekStable (Olanzapine unstable)
-20°C2 months (Clozapine, 1 month)Stable (Olanzapine unstable)
Various Antipsychotics20°C20 weeksSignificant degradation for many
4°C20 weeksSignificant degradation for many
-20°C20 weeksSome degradation observed
-60°C20 weeksGenerally more stable

Table 3: Stability in Solvents

Solvent Compound Type Storage Condition Duration Stability Reference
DMSO (10 mM)Diverse compounds40°C15 weeksMost compounds stable
DMSO (20 mM)Diverse compoundsRoom Temperature1 year52% probability of observing the compound
DMSO/water (90/10)Diverse compounds4°C2 years85% of compounds stable
MethanolTetracyclineLight and air exposureRapidDecomposed rapidly

Experimental Protocols

Protocol 1: Stock and Working Solution Stability Assessment

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile). From this stock, prepare working solutions at low and high concentrations.

  • Storage: Store aliquots of the stock and working solutions at various temperatures (e.g., room temperature, 4°C, -20°C).

  • Analysis: Analyze the solutions at predetermined time points (e.g., 0, 24, 48 hours, 1 week, 1 month) using a validated LC-MS/MS method.

  • Evaluation: Compare the analyte peak area at each time point to the peak area at time zero. The solution is considered stable if the mean concentration is within ±15% of the initial concentration.

Protocol 2: Freeze-Thaw Stability in Biological Matrix

  • Sample Preparation: Spike a known concentration of this compound into a pooled biological matrix (e.g., human plasma) at low and high concentrations.

  • Freeze-Thaw Cycles: Subject the samples to a specified number of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

  • Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.

  • Evaluation: Compare the concentrations of the freeze-thaw samples to the concentrations of freshly prepared control samples. Stability is acceptable if the mean concentration is within ±15% of the control.

Protocol 3: Long-Term Stability in Biological Matrix

  • Sample Preparation: Prepare quality control (QC) samples by spiking this compound into a pooled biological matrix at low, medium, and high concentrations.

  • Storage: Store these QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).

  • Analysis: Analyze the QC samples at various time points (e.g., 1, 3, 6, 12 months) against a freshly prepared calibration curve.

  • Evaluation: The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound) spike_matrix Spike into Biological Matrix prep_stock->spike_matrix prep_qc Prepare QC Samples (Low, Mid, High) spike_matrix->prep_qc storage_rt Room Temp prep_qc->storage_rt Store Aliquots storage_fridge 4°C prep_qc->storage_fridge Store Aliquots storage_freezer20 -20°C prep_qc->storage_freezer20 Store Aliquots storage_freezer80 -80°C prep_qc->storage_freezer80 Store Aliquots analysis_lcms LC-MS/MS Analysis storage_rt->analysis_lcms Analyze at Time Points storage_fridge->analysis_lcms Analyze at Time Points storage_freezer20->analysis_lcms Analyze at Time Points storage_freezer80->analysis_lcms Analyze at Time Points data_eval Data Evaluation (Compare to T0) analysis_lcms->data_eval

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Timiperone Timiperone Metabolite1 N-Dealkylation Product (M-V) Timiperone->Metabolite1 N-Dealkylation Metabolite2 Reduced Butyrophenone (M-II) Timiperone->Metabolite2 Reduction

Caption: Potential metabolic degradation pathways of Timiperone.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage and handling of Timiperone-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and proper use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and isotopic purity of this compound, proper storage is critical. The following conditions are recommended based on general best practices for deuterated internal standards:

Storage DurationTemperatureAdditional Conditions
Short-term 4°C (Refrigerated)Protect from light. Store in a tightly sealed container.
Long-term -20°C (Frozen)Protect from light. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.

Q2: How should I prepare stock and working solutions of this compound?

Accurate preparation of stock and working solutions is fundamental for reliable quantitative analysis. Follow this general protocol:

  • Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance. It is advisable to perform this in a controlled environment, such as a glove box, under an inert atmosphere to minimize exposure to moisture.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable solvent, such as methanol, to dissolve the compound completely.

  • Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.

  • Storage: Transfer the stock solution to a clean, clearly labeled amber vial with a PTFE-lined cap to protect it from light. Store the stock solution under the recommended conditions (see Q1). It is good practice to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents. For preparing stock solutions, the following solvents are commonly used:

SolventSuitability
Methanol Widely used for creating stock solutions of many organic compounds.
Acetonitrile A common solvent for LC-MS applications.
DMSO Can be used for compounds with lower solubility in other organic solvents.

It is crucial to use high-purity, anhydrous solvents to prevent contamination and potential hydrogen-deuterium (H-D) exchange. Avoid using acidic or basic aqueous solutions for reconstitution and storage, as they can catalyze this exchange and compromise the isotopic purity of the standard.

Q4: Is this compound light sensitive?

Many organic compounds are sensitive to light, which can lead to photodegradation. To prevent this, it is recommended to:

  • Store the solid compound and its solutions in amber vials or other light-blocking containers.

  • Minimize exposure to direct light during handling and experimental procedures.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or inconsistent internal standard signal in LC-MS analysis Degradation of the standard: Improper storage may have led to chemical or photodegradation.1. Prepare a fresh working solution from your stock.2. If the problem persists, prepare a new stock solution from the neat material.3. Verify that storage conditions (temperature, light protection) are appropriate.
Adsorption to container surfaces: Low concentration standards can adsorb to glass or plastic.1. Consider using silanized glass vials.2. Prepare working solutions fresh before each analysis.
High variability in analytical results Inaccurate solution preparation: Errors in weighing or dilution can lead to inconsistent concentrations.1. Review your solution preparation protocol.2. Ensure your analytical balance is properly calibrated.3. Use calibrated pipettes and Class A volumetric flasks.
Hydrogen-Deuterium (H-D) Exchange: Exposure to moisture or use of protic or acidic/basic solvents can cause the deuterium (B1214612) atoms to be replaced by hydrogen.1. Handle and store the compound under a dry, inert atmosphere.2. Use anhydrous, high-purity solvents for solution preparation.3. Avoid acidic or basic conditions.
Peak splitting or tailing in chromatography Poor solubility: The compound may not be fully dissolved in the injection solvent.1. Ensure the compound is completely dissolved before injection.2. Check the compatibility of your sample solvent with the mobile phase.
Column degradation: The analytical column may be deteriorating.1. Follow the manufacturer's guidelines for column cleaning and regeneration.2. Replace the column if necessary.

Experimental Workflow and Logic

The following diagrams illustrate the recommended workflow for handling this compound and a logical approach to troubleshooting potential issues with H-D exchange.

G cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_use Experimental Use Receive Receive this compound Store Store at -20°C (Long-term) or 4°C (Short-term) in the dark Receive->Store Acclimatize Acclimatize to Room Temperature Store->Acclimatize Weigh Weigh under Inert Atmosphere Acclimatize->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Store_Sol Store Stock Solution Appropriately Dilute->Store_Sol Prep_Work Prepare Working Solution Store_Sol->Prep_Work Spike Spike into Samples Prep_Work->Spike Analyze LC-MS Analysis Spike->Analyze

Recommended workflow for handling this compound.

G Start Inconsistent Mass Spec Signal (Potential H-D Exchange) Check_Solvent Was the solvent anhydrous and high-purity? Start->Check_Solvent Check_Atmosphere Was the compound handled under an inert atmosphere? Check_Solvent->Check_Atmosphere Yes Use_New_Solvent Use fresh, anhydrous solvent. Check_Solvent->Use_New_Solvent No Check_pH Were acidic or basic solutions avoided? Check_Atmosphere->Check_pH Yes Improve_Handling Improve handling procedures to minimize moisture exposure. Check_Atmosphere->Improve_Handling No Buffer_pH Ensure all solutions are near neutral pH. Check_pH->Buffer_pH No Reanalyze Re-prepare and re-analyze samples. Check_pH->Reanalyze Yes Use_New_Solvent->Reanalyze Improve_Handling->Reanalyze Buffer_pH->Reanalyze

Troubleshooting guide for potential H-D exchange issues.

How to address poor peak shape in Timiperone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in Timiperone chromatography.

Troubleshooting Guides

Poor peak shape in the chromatography of Timiperone, a butyrophenone (B1668137) derivative and likely basic compound, can manifest as peak tailing, fronting, or broadening. Below are systematic guides to diagnose and resolve these common issues.

Issue: Peak Tailing

Peak tailing, where the latter half of the peak is wider than the first half, is a frequent problem when analyzing basic compounds like Timiperone. This asymmetry can compromise resolution and the accuracy of quantification.

Q1: What are the primary causes of peak tailing for my Timiperone peak, and how can I resolve this?

A1: Peak tailing for basic compounds like Timiperone in reversed-phase HPLC is often due to secondary interactions with the stationary phase or other method parameters. Here are the potential causes and their solutions:

  • Secondary Silanol (B1196071) Interactions: Timiperone, as a basic compound, can interact with acidic silanol groups on the surface of silica-based chromatography columns.[1][2][3] These interactions lead to some molecules being retained longer, resulting in a tailing peak.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0-3.5) can protonate the silanol groups, minimizing their interaction with the basic Timiperone molecule. A published method for Timiperone uses a mobile phase with a pH of 3.5.

    • Solution 2: Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped." This process chemically modifies the surface to reduce the number of accessible silanol groups.

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of Timiperone.

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Systematically reduce the sample concentration or injection volume.

  • Column Degradation: A void at the column inlet or a contaminated frit can cause peak tailing.

    • Solution: If a void is suspected, reversing the column and flushing it with a strong solvent (if the manufacturer's instructions permit) may help. If the problem persists, the column may need to be replaced.

Below is a troubleshooting workflow for addressing peak tailing in Timiperone chromatography.

G Troubleshooting Workflow for Timiperone Peak Tailing start Start: Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust Mobile Phase pH to 3.0-3.5 check_ph->adjust_ph No check_column Are you using an end-capped column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped C18 Column check_column->use_endcapped No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce Sample Concentration/Injection Volume check_overload->reduce_load Yes check_column_health Is the column old or showing high backpressure? check_overload->check_column_health No reduce_load->check_column_health replace_column Replace Column check_column_health->replace_column Yes add_competing_base Consider adding a competing base (e.g., TEA) to the mobile phase check_column_health->add_competing_base No replace_column->add_competing_base end End: Improved Peak Shape add_competing_base->end

Troubleshooting workflow for Timiperone peak tailing.
Issue: Peak Fronting

Peak fronting, where the first half of the peak is broader than the latter half, is another common peak shape distortion.

Q2: My Timiperone peak is fronting. What are the likely causes and solutions?

A2: Peak fronting can be caused by several factors, often related to the sample and column conditions.

  • Column Overload: Injecting too much sample volume or a sample that is too concentrated is a common cause of peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the Timiperone sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: A physical collapse of the column bed can lead to peak fronting. This is often irreversible.

    • Solution: Replace the column and ensure that the operating conditions (pH, temperature, pressure) are within the manufacturer's specifications for the column.

Below is a troubleshooting workflow for addressing peak fronting in Timiperone chromatography.

G Troubleshooting Workflow for Timiperone Peak Fronting start Start: Peak Fronting Observed check_overload Are you injecting a large volume or high concentration? start->check_overload reduce_load Reduce Injection Volume/Sample Concentration check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->match_solvent Yes check_column Is the peak fronting observed for all peaks and is it a recent issue? check_solvent->check_column No match_solvent->check_column replace_column Suspect Column Collapse: Replace Column check_column->replace_column Yes end End: Improved Peak Shape check_column->end No replace_column->end

Troubleshooting workflow for Timiperone peak fronting.
Issue: Peak Broadening

Broad peaks can lead to decreased resolution and reduced sensitivity.

Q3: My Timiperone peak is broader than expected. What could be the cause, and how can I improve it?

A3: Peak broadening can stem from various issues within the HPLC system and the method itself.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the peak to broaden.

    • Solution: Use tubing with a smaller internal diameter and keep the lengths as short as possible.

  • Column Contamination or Age: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

    • Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.

  • Inappropriate Mobile Phase Composition: A mobile phase that is too weak may result in excessive retention and peak broadening.

    • Solution: Increase the organic content of the mobile phase to achieve a suitable retention factor (k'), ideally between 2 and 10.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for the mobile phase pH when developing a method for Timiperone?

A4: Since Timiperone is a basic compound, a low mobile phase pH is generally recommended to ensure it is in a single ionic form (protonated) and to suppress the ionization of residual silanol groups on the stationary phase. A good starting point is a pH between 3.0 and 4.0. A published method for Timiperone uses a mobile phase pH of 3.5. For basic compounds like the related Lumateperone (pKa 8.47), successful chromatography has been achieved at pH 3.0 and 6.0.

Q5: Which organic modifier, methanol (B129727) or acetonitrile (B52724), is better for Timiperone analysis?

A5: Both methanol and acetonitrile are commonly used in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, the choice of organic modifier can also affect selectivity. It is recommended to screen both solvents during method development to determine which provides the better peak shape and resolution for Timiperone and any related impurities. A published method for Timiperone utilizes a combination of both acetonitrile and methanol in the mobile phase.

Q6: How can I quantitatively measure the peak shape of Timiperone?

A6: Peak shape is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing. These values are calculated by the chromatography data software.

Data Presentation

The following tables provide illustrative data on how different chromatographic parameters can influence the peak shape of a basic compound like Timiperone. Please note that this is representative data and may not reflect the exact values for Timiperone.

Table 1: Illustrative Effect of Mobile Phase pH on Timiperone Peak Shape

Mobile Phase pHTailing Factor (Tf)Observations
2.51.1Symmetrical peak shape.
3.51.2Acceptable peak shape.
5.01.8Significant peak tailing.
7.0> 2.0Severe peak tailing.

Table 2: Illustrative Effect of Organic Modifier on Timiperone Peak Shape

Mobile Phase CompositionTailing Factor (Tf)
50% Methanol in Buffer (pH 3.5)1.3
50% Acetonitrile in Buffer (pH 3.5)1.1
25% Methanol, 25% Acetonitrile in Buffer (pH 3.5)1.2

Experimental Protocols

Recommended HPLC Method for Timiperone Analysis

This protocol is based on a published method for the determination of Timiperone and is a good starting point for method development and troubleshooting.

  • Column: ODS (C18), 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: 0.1 M Phosphate (B84403) Buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of Timiperone)

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25 °C

  • Sample Solvent: Mobile phase

Protocol for Mobile Phase Preparation (1 L):

  • Prepare 0.1 M Phosphate Buffer: Dissolve the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in approximately 900 mL of HPLC-grade water.

  • Adjust pH: Adjust the pH of the buffer to 3.5 using phosphoric acid.

  • Final Volume: Bring the final volume of the buffer to 1 L with HPLC-grade water.

  • Mobile Phase Mixture: In a suitable container, mix 650 mL of the 0.1 M phosphate buffer (pH 3.5), 200 mL of acetonitrile, and 150 mL of methanol.

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use.

References

Technical Support Center: Optimizing Timiperone Extraction from Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Timiperone (B1682379) from whole blood samples.

Troubleshooting Guide

Low or inconsistent extraction recovery of Timiperone can be a significant challenge. This guide addresses common issues and provides systematic steps to identify and resolve them.

Problem 1: Low Overall Recovery of Timiperone

If the final concentration of Timiperone is consistently lower than expected, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Whole blood requires effective lysis of red blood cells to release the analyte. Ensure your protocol includes a robust lysis step. Sonication or the use of hypotonic buffers can be effective. For some methods, protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) also aids in cell disruption.
Suboptimal pH Timiperone is a basic compound. Its extraction into an organic solvent is most efficient at a pH above its pKa to ensure it is in its neutral, more lipophilic form. Adjust the sample pH to > 8 before extraction.[1] One study on a related compound successfully used a pH of 9.5.[2]
Inappropriate Solvent Choice (LLE) The polarity and composition of the extraction solvent are critical. For butyrophenones like Timiperone, a mixture of a nonpolar solvent with a more polar modifier is often effective. A combination of heptane (B126788) and isoamyl alcohol has been used successfully for Timiperone extraction from plasma.[1] Other options to consider based on general drug extraction literature include methyl tert-butyl ether (MTBE) or dichloromethane, potentially with a modifier.[3]
Insufficient Mixing/Vortexing Ensure thorough mixing of the whole blood sample with the extraction solvent to maximize the surface area for partitioning. Vortex for an adequate amount of time (e.g., 1-2 minutes) and consider a rocking or shaking motion for a longer duration if necessary.
Emulsion Formation (LLE) Emulsions at the solvent-aqueous interface can trap the analyte and reduce recovery. To break emulsions, try adding salt (salting out), centrifuging at a higher speed, or using supported liquid extraction (SLE) plates which can mitigate this issue.[3]
Inefficient Elution (SPE) If using Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb Timiperone from the sorbent. Ensure the elution solvent is appropriate for the chosen SPE cartridge (e.g., a mixture of a strong organic solvent with a pH modifier to neutralize the analyte).

Problem 2: High Variability in Recovery

Inconsistent results between samples can make data unreliable.

Potential Cause Troubleshooting Steps
Inconsistent pH Adjustment Small variations in pH can lead to significant differences in extraction efficiency. Use a calibrated pH meter and ensure consistent addition of buffering agents to every sample.
Variable Sample Volumes Precise pipetting of both the whole blood sample and the extraction/reconstitution solvents is crucial. Calibrate your pipettes regularly.
Incomplete Solvent Evaporation/Reconstitution If an evaporation step is used, ensure the sample is completely dried but not overheated, as this can lead to degradation. The reconstitution solvent must be added in a precise volume and the sample vortexed thoroughly to ensure complete dissolution of the dried extract.
Matrix Effects The complex nature of whole blood can lead to variable interference. Consider optimizing the sample cleanup process. This could involve a more rigorous wash step in an SPE protocol or a back-extraction in an LLE protocol. Using a suitable internal standard can also help to correct for variability.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for Timiperone from whole blood: LLE or SPE?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting Timiperone. The choice depends on factors like sample throughput, cost, and the level of cleanup required.

  • LLE is often cost-effective and can provide good recovery but may be more labor-intensive and prone to emulsion formation. A successful LLE method for Timiperone in plasma involved extraction with heptane-isoamyl alcohol at a pH > 8, followed by a back-extraction into a dilute acid.

  • SPE can offer higher sample throughput, better reproducibility, and cleaner extracts, which is beneficial for sensitive downstream analysis like LC-MS/MS. A cation-exchange or a polymeric reversed-phase sorbent would be a suitable starting point for a basic compound like Timiperone.

Q2: How can I improve the recovery of Timiperone using Liquid-Liquid Extraction (LLE)?

To improve LLE recovery:

  • Optimize pH: Ensure the pH of the whole blood sample is basic (pH > 8) to neutralize Timiperone.

  • Select the Right Solvent: A mixture of heptane and isoamyl alcohol is a good starting point. You can also experiment with other solvents like MTBE or ethyl acetate.

  • Perform a Back-Extraction: After the initial extraction into the organic solvent, a back-extraction into a small volume of dilute acid (e.g., acetic acid or formic acid) can help to concentrate the analyte and provide a cleaner sample for analysis.

  • Prevent Emulsions: Use supported liquid extraction (SLE) or add salt to the aqueous phase to minimize emulsion formation.

Q3: What type of SPE cartridge is recommended for Timiperone extraction?

For a basic compound like Timiperone, a mixed-mode cation-exchange SPE cartridge is often a good choice. This type of sorbent allows for a strong retention of the basic analyte while enabling more rigorous washing steps to remove matrix interferences. Alternatively, a polymeric reversed-phase sorbent like HLB (Hydrophilic-Lipophilic Balance) can also provide good recovery.

Q4: My downstream analysis is by LC-MS/MS. How can I minimize matrix effects?

Matrix effects can significantly impact the accuracy of LC-MS/MS analysis. To minimize them:

  • Improve Sample Cleanup: Use a more selective extraction method like SPE with rigorous wash steps. A back-extraction in LLE also helps.

  • Dilute the Extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with Timiperone is the most effective way to compensate for matrix effects.

  • Optimize Chromatography: Ensure that Timiperone is chromatographically separated from the bulk of the matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Back-Extraction

This protocol is adapted from a method used for Timiperone in plasma and is a good starting point for whole blood.

  • Sample Preparation: To 1 mL of whole blood, add an appropriate internal standard.

  • pH Adjustment: Add a suitable buffer or base (e.g., 1M NaOH) to adjust the sample pH to > 8. Vortex briefly.

  • Extraction: Add 5 mL of heptane:isoamyl alcohol (e.g., 98:2 v/v). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-Extraction: Add 200 µL of dilute acetic acid (e.g., 0.1 M) to the organic extract. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Analysis: Collect the lower aqueous layer for analysis by HPLC or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for a mixed-mode cation-exchange SPE cartridge.

  • Sample Pre-treatment: Lyse 1 mL of whole blood with a suitable buffer. Add an internal standard. Acidify the sample with a weak acid (e.g., formic acid or acetic acid) to ensure Timiperone is protonated.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of the acidic buffer used for sample pre-treatment.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash with 1 mL of the acidic buffer to remove hydrophilic interferences.

    • Wash with 1 mL of methanol to remove lipophilic, non-basic interferences.

  • Elution: Elute Timiperone with 1 mL of a solvent mixture designed to disrupt the ionic interaction, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Data on Extraction Recovery

The following table summarizes recovery data for Timiperone and other relevant compounds from the literature to provide a baseline for expected performance.

AnalyteMatrixExtraction MethodKey ParametersRecovery (%)Reference
Timiperone Rat PlasmaLLEHeptane-isoamyl alcohol, pH > 8, back-extraction> 80%
Various Drugs Whole BloodSupported Liquid Extraction (SLE)0.1% NH4OH pre-treatment, various solvents> 70% (for most)
Immunosuppressants Whole BloodLLEpH 9.5, MTBE/ethyl acetate99.5 - 103.0%
Synthetic Cathinones Whole BloodSPE (Molecularly Imprinted Polymer)-Comparable to urine samples
Anti-inflammatory Drugs Whole BloodSPE (Bonded Silica)Sonication for cell lysis> 80%

Workflow and Pathway Diagrams

Timiperone_LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Back-Extraction (Cleanup) WholeBlood 1. Whole Blood Sample + Internal Standard pH_Adjust 2. Adjust pH to > 8 WholeBlood->pH_Adjust AddSolvent 3. Add Heptane/Isoamyl Alcohol pH_Adjust->AddSolvent Vortex1 4. Vortex AddSolvent->Vortex1 Centrifuge1 5. Centrifuge Vortex1->Centrifuge1 TransferOrganic 6. Transfer Organic Layer Centrifuge1->TransferOrganic AddAcid 7. Add Dilute Acetic Acid TransferOrganic->AddAcid Vortex2 8. Vortex AddAcid->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 CollectAqueous 10. Collect Aqueous Layer Centrifuge2->CollectAqueous Analysis 11. HPLC or LC-MS/MS Analysis CollectAqueous->Analysis

Caption: Workflow for Timiperone LLE with back-extraction.

Troubleshooting_Logic cluster_LLE For LLE cluster_SPE For SPE Start Low Timiperone Recovery? Check_Lysis Is Cell Lysis Complete? Start->Check_Lysis Check_pH_LLE Is pH > 8? Check_Solvent Is Solvent Appropriate? Check_pH_LLE->Check_Solvent Yes Check_Mixing Is Mixing Sufficient? Check_Solvent->Check_Mixing Yes Check_Emulsion Emulsion Present? Check_Mixing->Check_Emulsion Yes Solution Recovery Improved Check_Emulsion->Solution No_Improvement Consult Further Check_Emulsion->No_Improvement Check_Sorbent Is Sorbent Correct? Check_Wash Are Wash Steps Optimized? Check_Sorbent->Check_Wash Yes Check_Elution Is Elution Solvent Strong Enough? Check_Wash->Check_Elution Yes Check_Elution->Solution Check_Elution->No_Improvement Check_Lysis->Check_pH_LLE Yes Check_Lysis->Check_Sorbent Yes

Caption: Troubleshooting logic for low Timiperone recovery.

References

Dealing with ion suppression/enhancement for Timiperone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Timiperone (B1682379). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression and enhancement during the LC-MS/MS analysis of Timiperone.

Troubleshooting Guides

This section provides solutions to common problems encountered during Timiperone quantification.

Problem 1: Low Timiperone Signal or Poor Sensitivity

Possible Causes and Solutions

CauseRecommended Action
Ion Suppression Matrix components co-eluting with Timiperone can suppress its ionization, leading to a reduced signal.[1][2] Implement advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3][4][5]
Suboptimal MS Parameters Ensure that the mass spectrometer parameters, including capillary voltage, nebulizing gas pressure, and collision energy, are properly optimized for Timiperone.[1]
Inefficient Extraction The chosen extraction method may not be efficiently recovering Timiperone from the sample matrix. Evaluate different extraction solvents and pH conditions. For instance, a liquid-liquid extraction with heptane-isoamyl alcohol at a pH > 8 has been used for Timiperone.[1]
Poor Chromatographic Peak Shape Peak tailing or broadening can reduce the signal-to-noise ratio. Optimize the mobile phase composition and gradient. Ensure the column is properly equilibrated before each injection.[6]

Problem 2: High Signal Variability or Poor Reproducibility

Possible Causes and Solutions

CauseRecommended Action
Inconsistent Matrix Effects Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS) for Timiperone is highly recommended to compensate for these variations.
Sample Preparation Inconsistency Manual sample preparation can introduce variability. Automated sample preparation systems can improve consistency.[9] Ensure thorough mixing and precise volume transfers at each step.
Instrument Contamination Carryover from previous injections can lead to inaccurate results.[10] Implement a robust wash routine for the autosampler and injection port. A blank injection after a high-concentration sample can verify the absence of carryover.[11]
LC System Instability Fluctuations in pump pressure or column temperature can affect retention time and peak area. Regularly maintain the LC system, including checking for leaks and replacing worn pump seals.[12]

Problem 3: Unexpected Peaks or High Background Noise

Possible Causes and Solutions

CauseRecommended Action
Matrix Interferences Endogenous components from the biological matrix can be detected by the mass spectrometer. Improve sample cleanup using techniques like SPE, which can effectively remove phospholipids (B1166683) and other interfering substances.[3][9]
Contaminants from Solvents or Labware Impurities in solvents or leaching from plasticware can introduce background noise. Use high-purity, LC-MS grade solvents and pre-screen labware for potential contaminants.[13]
Co-eluting Metabolites Timiperone metabolites may have similar mass-to-charge ratios and retention times. Adjusting the chromatographic gradient or using a high-resolution mass spectrometer can help differentiate between Timiperone and its metabolites.
Mobile Phase Issues Contaminated or improperly prepared mobile phases can be a source of noise. Prepare fresh mobile phases daily and filter them before use.[12]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression/enhancement and how does it affect Timiperone quantification?

A1: Ion suppression or enhancement is a type of matrix effect where components of the sample, other than Timiperone, alter its ionization efficiency in the mass spectrometer's ion source.[4][5] Ion suppression leads to a decreased signal intensity, while ion enhancement results in an increased signal.[5] Both phenomena can lead to inaccurate and unreliable quantification of Timiperone.[2]

Q2: How can I detect and evaluate ion suppression for my Timiperone assay?

A2: A common method is the post-extraction spike experiment.[5] In this experiment, you compare the response of Timiperone in a pure solution to the response of Timiperone spiked into a blank matrix sample that has already undergone the extraction procedure. A lower response in the matrix sample indicates ion suppression, while a higher response suggests ion enhancement.

Another technique is the post-column infusion experiment. Here, a constant flow of Timiperone solution is introduced into the LC flow after the analytical column. When a blank extracted matrix sample is injected, any dip in the constant Timiperone signal indicates the retention time at which matrix components are causing ion suppression.

Q3: What are the best sample preparation techniques to minimize ion suppression for Timiperone analysis in plasma?

A3: While simple protein precipitation is a fast method, it may not be sufficient to remove all interfering matrix components, especially phospholipids.[3][9] For cleaner extracts and reduced ion suppression, consider the following techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, proteins, and phospholipids, leading to a much cleaner sample.[3][9]

  • Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup. A previously reported method for Timiperone used heptane-isoamyl alcohol for extraction.[1]

Q4: Which type of internal standard is best for Timiperone quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Timiperone (e.g., Timiperone-d4). A SIL-IS has nearly identical chemical and physical properties to Timiperone and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] This allows for accurate correction of matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used, but it requires more rigorous validation to ensure it behaves similarly to Timiperone.[10][12]

Q5: How can I optimize my chromatographic method to reduce matrix effects?

A5: Chromatographic separation is a powerful tool to mitigate ion suppression. By separating Timiperone from co-eluting matrix components, the competition for ionization is reduced.[1] Consider the following:

  • Use a high-efficiency column: Columns with smaller particle sizes (e.g., sub-2 µm) can provide better peak resolution.

  • Optimize the gradient: A slower, more gradual gradient can improve the separation of Timiperone from interfering compounds.

  • Employ a different stationary phase: If a standard C18 column does not provide adequate separation, consider alternative chemistries like a biphenyl (B1667301) or pentafluorophenyl (PFP) phase.

Experimental Protocols

Example Protocol: Timiperone Extraction from Plasma using Liquid-Liquid Extraction (LLE)

This protocol is a general example based on methods used for similar compounds and should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., this compound in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of extraction solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol).

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification review Data Review quantification->review

Caption: A typical experimental workflow for Timiperone quantification.

troubleshooting_logic start Inaccurate Timiperone Quantification check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is use_sil_is Implement SIL-IS check_is->use_sil_is No check_sample_prep Evaluate Sample Preparation check_is->check_sample_prep Yes use_sil_is->check_sample_prep optimize_spe_lle Optimize SPE or LLE check_sample_prep->optimize_spe_lle Inefficient check_chromatography Assess Chromatography check_sample_prep->check_chromatography Efficient optimize_spe_lle->check_chromatography optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc Poor Separation check_ms Review MS/MS Parameters check_chromatography->check_ms Good Separation optimize_lc->check_ms optimize_ms Optimize MS Parameters check_ms->optimize_ms Suboptimal solution Accurate Quantification check_ms->solution Optimal optimize_ms->solution

Caption: A logical troubleshooting workflow for inaccurate Timiperone quantification.

References

Potential for deuterium exchange in Timiperone-d4 under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timiperone-d4. The focus is on the potential for deuterium (B1214612) exchange under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class.[1] Its chemical formula is C₂₂H₂₄FN₃OS.[2][3][4] this compound is a deuterated version of Timiperone, with the deuterium atoms located on the benzimidazolinethione ring system. This is a stable isotope-labeled internal standard used in analytical studies.

Q2: What is deuterium exchange, and why is it a concern for this compound?

Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice-versa.[5] For researchers using this compound as an internal standard, unintended deuterium exchange can lead to a loss of isotopic purity. This can compromise the accuracy of quantitative analyses by mass spectrometry, as the signal for the deuterated standard may decrease while the signal for the unlabeled analyte may artificially increase.

Q3: Under what conditions is deuterium exchange most likely to occur with this compound?

Deuterium exchange is influenced by several factors, including:

  • pH: Both acidic and basic conditions can catalyze deuterium exchange. For many compounds, the minimum rate of exchange occurs in a slightly acidic to neutral pH range (approximately pH 2.5-7).

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can serve as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) are generally preferred for minimizing this risk.

  • Catalysts: The presence of acids, bases, or metal catalysts can significantly increase the rate of exchange.

Q4: Are the deuterium atoms on the aromatic ring of this compound susceptible to exchange?

Deuterium atoms on aromatic rings are generally more stable than those on heteroatoms (like oxygen, nitrogen, or sulfur) or carbons adjacent to carbonyl groups. However, under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures, even aromatic deuteriums can undergo exchange. The specific positions of the deuterium atoms on the benzimidazolinethione ring of this compound will influence their lability.

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry

Symptoms:

  • Decrease in the abundance of the [M+4] ion corresponding to this compound.

  • Appearance or increase in the abundance of [M+3], [M+2], [M+1], and [M+0] ions.

  • Inaccurate and imprecise quantitative results.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate Solvent If using protic solvents (e.g., methanol, water), consider switching to aprotic solvents like acetonitrile for sample preparation and LC-MS mobile phases where possible.
Extreme pH of Sample/Mobile Phase Adjust the pH of your sample diluent and mobile phase to be within a neutral or slightly acidic range (ideally pH 3-7) to minimize acid/base-catalyzed exchange.
High Temperature Maintain low temperatures during sample preparation, storage, and analysis. Use a cooled autosampler (e.g., 4°C).
Prolonged Storage in Solution Prepare working solutions of this compound fresh whenever possible. If storage is necessary, use an aprotic solvent and store at low temperatures.
Issue 2: Unexplained Variability in Quantitative Analysis

Symptoms:

  • Poor reproducibility of calibration curves.

  • High coefficient of variation (%CV) for quality control samples.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Handling Standardize all sample handling procedures, including incubation times, temperatures, and solvent compositions, to ensure any potential for exchange is consistent across all samples and standards.
Matrix Effects The sample matrix (e.g., plasma, urine) can have a different pH or contain endogenous components that catalyze exchange. Perform stability experiments of this compound in the specific biological matrix to assess this.
Back-Exchange in the MS Source Atmospheric pressure chemical ionization (APCI) has been shown to sometimes cause back-exchange of deuterium on aromatic rings. If using APCI, evaluate if electrospray ionization (ESI) is a viable alternative and compare the results.

Experimental Protocols

Protocol 1: Assessing this compound Stability Under Different pH Conditions

This protocol is designed to evaluate the stability of this compound in solutions of varying pH over time.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 11).

  • Prepare this compound Solutions: Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).

  • Incubation: Spike the this compound stock solution into each buffer to a final concentration suitable for LC-MS analysis. Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each incubation mixture.

  • Quenching (if necessary): Immediately neutralize the pH of the aliquot by adding an appropriate acid or base to halt further exchange.

  • LC-MS Analysis: Analyze the samples by LC-MS. Monitor the ion chromatograms for this compound ([M+4]) and its potential exchange products ([M+3], [M+2], [M+1], and M).

  • Data Analysis: Calculate the percentage of remaining this compound at each time point for each pH condition.

Data Presentation:

The results can be summarized in a table similar to the one below:

pHIncubation Time (hours)% Remaining this compound% [M+3]% [M+2]% [M+1]% [M+0]
20
21
24
......
70
71
......
Protocol 2: Monitoring Deuterium Exchange by NMR Spectroscopy

NMR spectroscopy can provide site-specific information about deuterium exchange.

Methodology:

  • Prepare Sample: Dissolve a known quantity of this compound in a deuterated solvent that is aprotic (e.g., acetonitrile-d3).

  • Acquire Initial Spectrum: Acquire a baseline ¹H NMR spectrum. The signals corresponding to the deuterated positions on the benzimidazolinethione ring should be absent or significantly reduced.

  • Introduce Protic Solvent: Add a specific amount of a protic solvent (e.g., H₂O or D₂O with a known amount of H₂O) to the NMR tube.

  • Time-Resolved NMR: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the appearance or increase in the intensity of proton signals at the positions that were originally deuterated. The rate of increase in the signal integration corresponds to the rate of deuterium exchange at that specific site.

Visualizations

Deuterium_Exchange_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Loss of Isotopic Purity Cause1 High Temperature Symptom1->Cause1 Cause2 Extreme pH Symptom1->Cause2 Cause3 Protic Solvent Symptom1->Cause3 Cause4 Prolonged Storage Symptom1->Cause4 Symptom2 Variability in Quantification Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Symptom2->Cause4 Solution1 Use Cooled Autosampler Cause1->Solution1 Solution2 Adjust pH to 3-7 Cause2->Solution2 Solution3 Use Aprotic Solvents Cause3->Solution3 Solution4 Prepare Fresh Solutions Cause4->Solution4

Caption: Troubleshooting workflow for deuterium exchange issues with this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound in Test Condition (e.g., specific pH, solvent) Incubate Incubate at Controlled Temperature Prep->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Analysis Analyze by LC-MS or NMR Timepoints->Analysis Data Quantify Deuterium Loss and Assess Stability Analysis->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: High-Throughput Timiperone Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput analysis of Timiperone samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing Timiperone and how can it be mitigated?

A1: The most common cause of peak tailing for basic compounds like Timiperone, which contains amine groups, is secondary interactions with residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3] These interactions can be mitigated by:

  • Operating at a lower pH: Using a mobile phase with a lower pH (e.g., adding formic acid or using a buffer) can protonate the silanol groups, reducing their interaction with the positively charged Timiperone molecule.[4]

  • Using a highly deactivated column: Modern columns are often end-capped to minimize the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is recommended.

  • Adding a buffer to the mobile phase: The positive ions from a buffer salt (e.g., ammonium (B1175870) formate) can compete with the analyte for interaction with the silanol groups, thereby improving peak shape.[1]

  • Avoiding mass overload: Injecting too much analyte can saturate the column, leading to peak tailing. If you observe that peak shape deteriorates with increasing concentration, try diluting your sample.

Q2: How can I minimize matrix effects in my Timiperone bioanalysis?

A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS bioanalysis. To minimize these effects:

  • Optimize sample preparation: Employ a more rigorous sample clean-up technique to remove interfering endogenous components. Solid-phase extraction (SPE) is often more effective at removing matrix components than protein precipitation (PP) or liquid-liquid extraction (LLE).

  • Improve chromatographic separation: Adjusting the gradient, mobile phase composition, or using a column with a different selectivity can help separate Timiperone from matrix interferences.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

  • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q3: What are the key parameters to optimize for sensitive detection of Timiperone by LC-MS/MS?

A3: To achieve high sensitivity in your LC-MS/MS analysis of Timiperone, focus on optimizing the following:

  • Ionization Mode: Electrospray ionization (ESI) is generally suitable for polar and ionizable compounds like Timiperone. Test both positive and negative ion modes, although positive mode is more likely to yield a better response for a basic compound.

  • Source Parameters: Carefully tune the ion source parameters, including gas flows (nebulizer and drying gas), temperature, and capillary voltage, to maximize the generation of Timiperone ions.

  • MS/MS Transitions (MRM): Select the most abundant and stable precursor-to-product ion transitions for Timiperone. Optimize the collision energy for each transition to achieve the highest signal intensity.

Q4: What are the common causes of low recovery for Timiperone during sample extraction?

A4: Low recovery of Timiperone from biological matrices can be attributed to several factors:

  • Suboptimal extraction solvent: The polarity and pH of the extraction solvent may not be ideal for efficiently partitioning Timiperone from the sample matrix.

  • Inefficient protein precipitation: If using protein precipitation, the choice of precipitant and the ratio of solvent to sample can impact recovery.

  • Poor SPE cartridge selection or protocol: The sorbent chemistry of the SPE cartridge may not be appropriate for Timiperone, or the wash and elution steps may not be optimized.

  • Analyte instability: Timiperone may be degrading during the extraction process. Ensure that the extraction is performed promptly and at an appropriate temperature.

Troubleshooting Guides

Guide 1: Chromatographic Issues

This guide addresses common problems related to peak shape and retention time.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.- Lower the mobile phase pH (e.g., add 0.1% formic acid).- Add a buffer like ammonium formate (B1220265) to the mobile phase.- Use a column with advanced end-capping.
Column overload.- Dilute the sample or reduce the injection volume.
Column contamination or void.- Flush the column with a strong solvent.- Replace the column if the problem persists.
Peak Fronting Sample solvent is stronger than the mobile phase.- Reconstitute the sample in a solvent that is weaker than or the same as the initial mobile phase.
Column overload (less common than tailing).- Dilute the sample.
Split Peaks Partially blocked column frit.- Reverse flush the column (if permitted by the manufacturer).- Replace the in-line filter and guard column.
Column void.- Replace the column.
Shifting Retention Times Inconsistent mobile phase preparation.- Prepare fresh mobile phase and ensure accurate mixing.
Poor column temperature control.- Use a column oven and ensure it is set to a stable temperature.
Column degradation.- Replace the column.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Is peak shape concentration-dependent? start->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_mobile_phase Is mobile phase pH appropriate for a basic compound? check_overload->check_mobile_phase No end Problem Resolved dilute_sample->end adjust_ph Lower mobile phase pH (e.g., add 0.1% formic acid) check_mobile_phase->adjust_ph No check_column Is the column old or heavily used? check_mobile_phase->check_column Yes add_buffer Add a buffer (e.g., 10mM ammonium formate) adjust_ph->add_buffer add_buffer->check_column flush_column Flush column with strong solvent check_column->flush_column Yes check_column->end No replace_column Replace column flush_column->replace_column replace_column->end

Caption: Decision tree for troubleshooting peak tailing.

Guide 2: Sensitivity and Matrix Effect Issues

This guide provides solutions for problems related to low signal intensity and interference from the biological matrix.

Problem Potential Cause Recommended Solution
Low Sensitivity Suboptimal MS/MS parameters.- Perform compound optimization by infusing a standard solution to tune source and MS/MS parameters.
Ion suppression due to matrix effects.- Improve sample clean-up (e.g., switch from PP to SPE).- Enhance chromatographic separation to move the analyte peak away from interfering regions.
Analyte degradation.- Assess analyte stability under different storage and sample processing conditions.
High Matrix Effect Inefficient sample clean-up.- Evaluate different SPE sorbents and elution protocols.- Consider liquid-liquid extraction with a solvent of different polarity.
Co-elution of phospholipids.- Modify the chromatographic gradient to better separate Timiperone from phospholipids.- Use a phospholipid removal plate/cartridge during sample preparation.
Inconsistent Results Variable recovery.- Optimize and validate the extraction procedure to ensure consistency.- Use an appropriate internal standard.
Analyte instability in the autosampler.- Check the stability of the processed samples at the autosampler temperature for the expected run time.

Quantitative Assessment of Recovery and Matrix Effect

Parameter Calculation Acceptance Criteria
Recovery (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100%Consistent, precise, and reproducible
Matrix Effect (Peak area of post-spiked sample / Peak area of neat standard) x 100%85% - 115%
Process Efficiency (Peak area of pre-spiked sample / Peak area of neat standard) x 100%Reflects overall method performance

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for the extraction of Timiperone from plasma samples. Optimization will be required based on the specific SPE cartridge and equipment used.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled Timiperone) and vortex. Add 200 µL of 4% phosphoric acid to precipitate proteins and vortex again. Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 6.0) followed by 1 mL of methanol.

  • Elution: Elute Timiperone with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow for Timiperone Analysis

G sample_collection Plasma Sample Collection add_is Add Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (e.g., with acid) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: General experimental workflow for Timiperone sample analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a starting point for the chromatographic and mass spectrometric conditions for Timiperone analysis.

  • LC System: UPLC/HPLC system

  • Column: C18 column suitable for basic compounds (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of a Timiperone standard. A hypothetical transition could be m/z 402.2 -> 165.1.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Timiperone using Timiperone-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of the bioanalytical method validation for the quantitative determination of Timiperone in human plasma, utilizing Timiperone-d4 as a stable isotope-labeled internal standard (IS). The methodologies and acceptance criteria detailed herein are aligned with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]

Introduction to Timiperone and the Rationale for a Validated Bioanalytical Method

Timiperone is an antipsychotic medication used in the management of schizophrenia. Accurate and reliable quantification of Timiperone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A validated bioanalytical method ensures that the data generated is reproducible and conforms to regulatory standards.[5] The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it closely mimics the analyte's behavior during sample processing and ionization in mass spectrometry, thereby improving the accuracy and precision of the method.[6][7]

Experimental Protocols

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Timiperone in human plasma.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was employed for the extraction of Timiperone and this compound from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_ppt Add 300 µL Acetonitrile vortex1->add_ppt vortex2 Vortex (1 min) add_ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Sample Preparation Workflow Diagram

LC-MS/MS Conditions

The chromatographic separation was achieved on a C18 column with gradient elution, and detection was performed using a triple quadrupole mass spectrometer.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B)
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Timiperone: 410.2 -> 165.1, this compound: 414.2 -> 165.1
Source Temperature 550°C

Bioanalytical Method Validation Parameters and Results

The method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from six different sources to evaluate potential interferences from endogenous matrix components. The results showed no significant interfering peaks at the retention times of Timiperone and this compound.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Timiperone to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Nominal Conc. (ng/mL)Back-calculated Conc. (ng/mL)Accuracy (%)
0.10.105105.0
0.20.19296.0
0.50.515103.0
1.00.98098.0
5.05.10102.0
10.09.7597.5
50.051.5103.0
100.098.298.2
> 0.995

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[8]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (8 ng/mL), and High QC (80 ng/mL).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.1102.58.7104.211.5
Low QC0.398.76.5101.38.9
Medium QC8.0101.24.299.86.1
High QC80.099.53.1100.54.5

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, accuracy should be within ±20%, and precision should not exceed 20%.[8][9]

Matrix Effect and Recovery

The matrix effect and recovery were assessed at Low and High QC concentrations.

QC LevelMatrix FactorRecovery (%)
Low QC0.9892.5
High QC1.0295.1

Acceptance Criteria: The matrix factor should be close to 1, and the recovery should be consistent and reproducible.

Stability

The stability of Timiperone in human plasma was evaluated under various conditions to mimic sample handling and storage during a clinical study.[10][11][12]

Stability TestConditions% Change from Nominal
Bench-top Stability 6 hours at room temperature-4.2
Freeze-Thaw Stability 3 cycles (-80°C to room temperature)-6.8
Long-term Stability 30 days at -80°C-5.5
Autosampler Stability 24 hours at 10°C in processed samples-3.1

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

G cluster_validation Bioanalytical Method Validation Logic method_dev Method Development full_validation Full Validation method_dev->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision stability Stability full_validation->stability matrix_effect Matrix Effect full_validation->matrix_effect recovery Recovery full_validation->recovery routine_analysis Routine Sample Analysis selectivity->routine_analysis linearity->routine_analysis accuracy_precision->routine_analysis stability->routine_analysis matrix_effect->routine_analysis recovery->routine_analysis

Logical Flow of Bioanalytical Method Validation

Conclusion

The described LC-MS/MS method for the quantification of Timiperone in human plasma using this compound as an internal standard has been successfully validated according to international regulatory guidelines. The method demonstrated acceptable selectivity, linearity, accuracy, precision, and stability. The use of a stable isotope-labeled internal standard ensured high-quality data. This validated method is suitable for the reliable determination of Timiperone concentrations in plasma samples for pharmacokinetic and other clinical studies.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Timiperone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic agent timiperone (B1682379), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of Timiperone-d4, a stable isotope-labeled (SIL) internal standard, with alternative structural analogs, supported by established analytical principles and representative experimental data.

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. An ideal IS should mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby ensuring high precision and accuracy.

This compound: The Superior Choice for Accuracy

This compound is a deuterated form of timiperone, where four hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled timiperone by the mass spectrometer. Critically, this alteration has a negligible effect on the physicochemical properties of the molecule. Consequently, this compound co-elutes with timiperone during chromatographic separation and experiences nearly identical ionization efficiency and matrix effects. This co-elution and similar behavior are the cornerstones of its superiority as an internal standard.

In contrast, a structural analog is a different, though structurally similar, molecule. While more readily available and potentially less expensive, structural analogs often exhibit different chromatographic retention times, extraction recoveries, and ionization responses compared to the analyte. These differences can lead to inadequate compensation for analytical variability and, ultimately, compromise the accuracy and precision of the results.

Performance Comparison: this compound vs. a Structural Analog

While direct comparative experimental data for timiperone is not extensively published, the principles of internal standard selection are well-established in the scientific community. The following table summarizes the expected performance differences between this compound and a hypothetical structural analog (e.g., Haloperidol, another butyrophenone (B1668137) antipsychotic) based on typical validation data for similar compounds.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., Haloperidol)
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (% CV) Typically < 5%Can be > 15%
Matrix Effect Effectively compensates for ion suppression/enhancementInconsistent compensation, leading to variability
Retention Time Co-elutes with TimiperoneDifferent retention time
Regulatory Acceptance Gold standard, preferred by regulatory agenciesRequires extensive validation to justify its use

This data is representative and based on established principles of bioanalysis. Actual results may vary depending on the specific assay conditions and the chosen structural analog.

Experimental Protocols

A robust and validated bioanalytical method is essential for the accurate quantification of timiperone in biological matrices such as human plasma. The following is a detailed experimental protocol that can be adapted for the analysis of timiperone using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Timiperone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

G cluster_IS_Selection Internal Standard Selection cluster_Properties Physicochemical Properties cluster_Outcome Analytical Outcome Analyte Timiperone SIL_IS This compound (Stable Isotope-Labeled) Analog_IS Structural Analog (e.g., Haloperidol) Identical Nearly Identical SIL_IS->Identical Different Different Analog_IS->Different Accurate High Accuracy & Precision Identical->Accurate Inaccurate Potential for Inaccuracy & Imprecision Different->Inaccurate

Caption: Logical relationship between internal standard choice and analytical accuracy.

G Start Plasma Sample Add_IS Add this compound Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Timiperone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the antipsychotic drug Timiperone (B1682379) between different laboratories. Ensuring that an analytical method is transferable and yields comparable results regardless of the testing site is a critical step in drug development, multi-center clinical trials, and post-market surveillance. This document outlines a comparative analysis of two prominent analytical techniques for Timiperone quantification in human plasma: a validated High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

Included are detailed experimental protocols, comparative performance data, and a procedural workflow for inter-laboratory cross-validation. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical practices for Timiperone.

Comparative Performance of Analytical Methods for Timiperone

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the available instrumentation. Below is a summary of the performance characteristics of an established HPLC-ECD method and a representative LC-MS/MS method for the quantification of Timiperone in human plasma.

Performance CharacteristicHPLC-ECD MethodLC-MS/MS Method (Representative)
Linearity Range 0.5 - 50.0 ng/mL[1]0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) ≤15%≤15%
Recovery >80%[1]>85%
Selectivity Good, potential for interference from co-eluting compoundsExcellent, high specificity from MRM transitions
Run Time ~15 minutes< 5 minutes

Timiperone Signaling Pathway

Timiperone is a butyrophenone (B1668137) antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system. The diagram below illustrates this mechanism of action.

Timiperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles D2_Receptor Dopamine D2 Receptor Dopamine_vesicle->D2_Receptor Dopamine Release Serotonin_vesicle Serotonin Vesicles HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_vesicle->HT2A_Receptor Serotonin Release Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Inhibition of Adenylyl Cyclase HT2A_Receptor->Signal_Transduction Activation of Phospholipase C Cellular_Response Cellular_Response Signal_Transduction->Cellular_Response Modulation of Neuronal Activity Timiperone Timiperone Timiperone->D2_Receptor Antagonism Timiperone->HT2A_Receptor Antagonism Cross_Validation_Workflow Start Start: Method Transfer Initiative Method_Transfer_Package Lab A: Prepare Method Transfer Package (Protocol, Validation Reports, SOPs) Start->Method_Transfer_Package Review_and_Training Lab B: Review Package & Analyst Training Method_Transfer_Package->Review_and_Training Partial_Validation Lab B: Partial Method Validation (Linearity, Precision, Accuracy) Review_and_Training->Partial_Validation Sample_Exchange Sample Exchange (QC Samples & Incurred Samples) Partial_Validation->Sample_Exchange Analysis_LabA Lab A: Analyze Exchanged Samples Sample_Exchange->Analysis_LabA Analysis_LabB Lab B: Analyze Exchanged Samples Sample_Exchange->Analysis_LabB Data_Comparison Compare Results from Both Labs Analysis_LabA->Data_Comparison Analysis_LabB->Data_Comparison Acceptance_Criteria Meet Acceptance Criteria? (e.g., 2/3 of results within 20% difference) Data_Comparison->Acceptance_Criteria Success Successful Cross-Validation Acceptance_Criteria->Success Yes Investigation Investigation & Corrective Action Acceptance_Criteria->Investigation No End End Success->End Investigation->Partial_Validation Re-evaluate

References

A Comparative Analysis of Timiperone and Perphenazine in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two antipsychotic agents, Timiperone (B1682379) and Perphenazine (B1679617), for the treatment of schizophrenia. While both drugs have demonstrated efficacy in managing psychotic symptoms, they exhibit distinct pharmacological profiles and clinical characteristics. This document aims to present the available evidence, including a head-to-head clinical trial, to inform research and drug development efforts in neuropsychiatry.

Executive Summary

Timiperone, a butyrophenone (B1668137) derivative, and Perphenazine, a phenothiazine, are both dopamine (B1211576) D2 receptor antagonists, a key mechanism for their antipsychotic effects. However, Timiperone is also recognized for its potent serotonin (B10506) 5-HT2A receptor antagonism, a feature more characteristic of atypical antipsychotics, which is thought to contribute to a potentially favorable side effect profile, particularly concerning extrapyramidal symptoms.

A pivotal double-blind, multicenter controlled study by Takahashi et al. (1982) directly compared the efficacy and safety of Timiperone and Perphenazine in 205 patients with schizophrenia over a 12-week period.[1] The study concluded that Timiperone was superior in terms of global improvement, with a lower rate of symptom aggravation.[1] While overall safety and usefulness ratings were comparable, Timiperone was associated with a lower frequency of certain side effects, including excitability, irritability, anxiety, and anorexia.[1]

This guide will delve into the available data on the receptor binding profiles, clinical efficacy, and safety of both compounds, providing a framework for their comparative assessment in schizophrenia research.

Pharmacological Profile: A Tale of Two Antipsychotics

The therapeutic actions and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors.

Perphenazine , a typical antipsychotic, exhibits a strong affinity for dopamine D2 receptors. Its therapeutic efficacy in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is primarily attributed to this D2 receptor blockade. However, it also interacts with other receptors, which can contribute to its side-effect profile.

Timiperone , while also a potent D2 antagonist, distinguishes itself with significant 5-HT2A receptor antagonism.[2] This dual-receptor action is a hallmark of many atypical antipsychotics and is hypothesized to contribute to efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects. One study noted that Timiperone has a 5-8 fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors compared to haloperidol, another butyrophenone antipsychotic.

Receptor Binding Affinities
ReceptorPerphenazine Ki (nM)Timiperone Ki (nM)
Dopamine D20.8Data Not Available
Dopamine D186Data Not Available
Serotonin 5-HT2A4.0Data Not Available
Serotonin 5-HT1A320Data Not Available
Histamine H12.1Data Not Available
Adrenergic α12.7Data Not Available
Muscarinic M11000Data Not Available

Data for Perphenazine sourced from publicly available databases.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for both Timiperone and Perphenazine involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Timiperone's additional potent antagonism of 5-HT2A receptors is thought to modulate dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways, potentially leading to a lower risk of motor side effects and improved efficacy on negative and cognitive symptoms.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Leads to Timiperone_Perphenazine Timiperone / Perphenazine Timiperone_Perphenazine->D2_Receptor Blocks

Dopamine D2 Receptor Antagonism by Timiperone and Perphenazine.

cluster_presynaptic_5HT Serotonergic Neuron cluster_presynaptic_DA Dopaminergic Neuron Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Dopamine_Release Dopamine Release 5HT2A_Receptor->Dopamine_Release Inhibits Timiperone Timiperone Timiperone->5HT2A_Receptor Blocks

Timiperone's Serotonin 5-HT2A Receptor Antagonism.

Clinical Efficacy: Head-to-Head Comparison

The 1982 study by Takahashi and colleagues provides the most direct clinical comparison of Timiperone and Perphenazine.[1]

Experimental Protocol: Takahashi et al. (1982)
  • Study Design: A multicenter, double-blind, randomized controlled trial.

  • Participants: 205 patients diagnosed with schizophrenia.

  • Treatment Duration: 12 weeks.

  • Interventions:

    • Timiperone group

    • Perphenazine group

  • Primary Outcome Measures: The primary efficacy and safety assessments were based on a comprehensive psychiatric rating scale and a global improvement scale. Side effects were systematically recorded throughout the trial.

Patients 205 Schizophrenia Patients Randomization Randomization Patients->Randomization Timiperone_Group Timiperone Treatment Randomization->Timiperone_Group Perphenazine_Group Perphenazine Treatment Randomization->Perphenazine_Group Follow_Up 12-Week Follow-up Timiperone_Group->Follow_Up Perphenazine_Group->Follow_Up Efficacy_Assessment Efficacy Assessment (Global Improvement) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Side Effects) Follow_Up->Safety_Assessment Comparison Comparative Analysis Efficacy_Assessment->Comparison Safety_Assessment->Comparison

Experimental Workflow of the Takahashi et al. (1982) Study.
Efficacy and Safety Findings

The following tables summarize the key findings from the Takahashi et al. (1982) study.

Table 1: Clinical Efficacy Comparison

OutcomeTimiperonePerphenazineSignificance
Global Improvement Superior-Statistically Significant
Rate of Aggravation LowerHigherStatistically Significant

Table 2: Comparative Safety and Tolerability

Side EffectTimiperone FrequencyPerphenazine FrequencySignificance
Excitability Less FrequentMore FrequentStatistically Significant
Irritability Less FrequentMore FrequentStatistically Significant
Anxiety Less FrequentMore FrequentStatistically Significant
Anorexia Less FrequentMore FrequentStatistically Significant
Overall Safety Rating No Significant DifferenceNo Significant DifferenceNot Significant
General Usefulness No Significant DifferenceNo Significant DifferenceNot Significant

Discussion and Future Directions

The available evidence, primarily from the head-to-head trial by Takahashi and colleagues, suggests that Timiperone may offer advantages over Perphenazine in the treatment of schizophrenia, particularly in terms of a lower rate of symptom worsening and a more favorable side-effect profile concerning agitation and anxiety. The distinct pharmacological profile of Timiperone, with its potent 5-HT2A antagonism, provides a plausible mechanism for these observed differences.

However, several limitations must be acknowledged. The direct comparative clinical data is over four decades old, and contemporary clinical trials employing modern diagnostic criteria and assessment tools are lacking. Furthermore, the absence of a comprehensive public database of Timiperone's receptor binding affinities hinders a detailed, quantitative comparison of its pharmacological profile with that of Perphenazine and other antipsychotics.

For researchers and drug development professionals, these gaps represent opportunities. Further preclinical studies to fully characterize the receptor binding profile of Timiperone are warranted. Additionally, well-designed, modern clinical trials directly comparing Timiperone with both typical and atypical antipsychotics would be invaluable in clarifying its precise role in the therapeutic armamentarium for schizophrenia. Such studies should include comprehensive assessments of positive, negative, and cognitive symptoms, as well as a thorough evaluation of its long-term safety and metabolic effects.

References

A Comparative Guide to the Linearity and Sensitivity of Timiperone Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for preclinical and clinical studies. This guide provides a comprehensive comparison of the linearity and sensitivity of calibration curves for the antipsychotic drug Timiperone, alongside other commonly used antipsychotics. The performance of various analytical methods is presented, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of antipsychotic drugs in biological matrices is a critical decision that depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.

DrugAnalytical MethodMatrixLinear RangeLLOQ/LODReference
Timiperone HPLC-EDRat Plasma0.5 - 50.0 ng/mL0.5 ng/mL[1]
Olanzapine LC-MS/MSHuman Plasma0.10 - 40.0 ng/mLLLOQ: 0.10 ng/mL, LOD: 0.012 ng/mL[2]
Olanzapine LC-MSPharmaceutical Preparations2 - 300 ng/mLLOQ: 2 ng/mL, LOD: 0.7 ng/mL[3][4]
Risperidone RP-HPLCPharmaceutical Dosage Form20 - 100 µg/mLLOQ: 0.5 µg/mL, LOD: 0.17 µg/mL[5]
Quetiapine HPLCRat Plasma0.065 - 130 µg/mLLLOQ: 0.065 µg/mL
Quetiapine RP-HPLCBulk Tablets5 - 50 ppmLOQ: 0.06 µg/mL, LOD: 0.02 µg/mL
Aripiprazole LC-MS/MSHuman Plasma0.10 - 100 ng/mL-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the determination of Timiperone and other antipsychotics.

Timiperone Quantification by HPLC-ED

This method provides a sensitive approach for the determination of Timiperone in rat plasma.

  • Sample Preparation: Plasma samples are extracted with a mixture of heptane (B126788) and isoamyl alcohol at a pH greater than 8. This is followed by a back-extraction into dilute acetic acid.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Column: ODS (Octadecylsilane) column.

    • Mobile Phase: A mixture of 0.1 M phosphate (B84403) buffer (pH 3.5), acetonitrile, and methanol (B129727) in a ratio of 65:20:15 (v/v/v).

    • Detection: Electrochemical detection.

  • Data Analysis: A calibration curve is constructed by plotting the peak area response against the concentration of the analyte. Linearity is assessed by the correlation coefficient (R²) of the calibration curve. The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Olanzapine Quantification by LC-MS/MS

This method is highly selective and sensitive for the determination of Olanzapine in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract Olanzapine and the internal standard from 200 μL of human plasma.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Column: ACE 5C18-300 column (100 mm × 4.6 mm, 5 μm).

    • Mobile Phase: Isocratic elution with a suitable mobile phase.

    • Run Time: 3.5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions at m/z 313/256 for Olanzapine.

  • Data Analysis: Similar to the HPLC-ED method, a calibration curve is used to determine linearity and LLOQ.

Risperidone Quantification by RP-HPLC

A straightforward and reproducible method for the quantification of Risperidone in pharmaceutical dosage forms.

  • Sample Preparation: The sample preparation for pharmaceutical dosage forms typically involves dissolving the crushed tablet in a suitable solvent, followed by filtration.

  • Chromatographic Conditions:

    • Instrument: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • Column: C18 column (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Methanol, Acetonitrile, and Potassium dihydrogen orthophosphate in a ratio of 60:30:10 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 234 nm.

  • Data Analysis: Linearity is established by analyzing a series of solutions of known concentrations. The LLOQ and Limit of Detection (LOD) are determined based on the signal-to-noise ratio.

Workflow for Linearity and Sensitivity Assessment

The following diagram illustrates the typical workflow for assessing the linearity and sensitivity of a bioanalytical method.

Linearity and Sensitivity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_validation Validation prep_standards Prepare Calibration Standards & QCs prep_matrix Spike into Blank Matrix prep_standards->prep_matrix instrument_analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) prep_matrix->instrument_analysis peak_integration Peak Integration & Area Calculation instrument_analysis->peak_integration cal_curve Construct Calibration Curve (Response vs. Concentration) peak_integration->cal_curve linearity_eval Evaluate Linearity (e.g., R², Residuals) cal_curve->linearity_eval sensitivity_eval Determine Sensitivity (LLOQ & LOD) cal_curve->sensitivity_eval accuracy_precision Assess Accuracy & Precision at LLOQ sensitivity_eval->accuracy_precision acceptance Compare against Acceptance Criteria accuracy_precision->acceptance

References

Safety Operating Guide

Safe Disposal of Timiperone-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

Timiperone is classified as toxic if swallowed.[1] Due to its pharmacological activity and potential hazards, this compound should be handled as a hazardous substance. Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

Hazard and Precautionary Statements for Timiperone:

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Acute Tox. 3[1]H301: Toxic if swallowed.[1]
Handling -P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1]
Response -P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] P330: Rinse mouth.[1]
Storage -P405: Store locked up.[1]
Disposal -P501: Dispose of contents/container to industrial combustion plant.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents release into the environment.

Step 1: Waste Segregation

All waste materials contaminated with this compound must be segregated from general and non-hazardous waste streams. This includes:

  • Solid waste: Unused or expired this compound, contaminated weighing paper, pipette tips, vials, and gloves.

  • Liquid waste: Solutions containing this compound.

Step 2: Containerization

  • Solid Waste: Place all solid waste contaminated with this compound into a designated, sealable, and robust primary container. This primary container should then be placed within a larger, approved hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain. [1]

Step 3: Labeling

The hazardous waste container must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The chemical name: "this compound"

  • Associated hazard symbols (e.g., skull and crossbones for toxicity)

  • The date of accumulation

Step 4: Storage

Store the sealed hazardous waste container in a designated, secure, and well-ventilated area. This area should be away from incompatible materials and general laboratory traffic, and it should prevent any possibility of environmental release.

Step 5: Final Disposal

The final disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this material through standard municipal waste or sewer systems. The waste is considered dangerous, and only approved packaging and transport should be used.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Segregate Waste from General Lab Trash B->C D Place Solid Waste in Primary Sealable Container C->D Solid Waste F Collect Liquid Waste in Sealed, Labeled Container C->F Liquid Waste E Place Primary Container in Approved Hazardous Waste Bin D->E H Clearly Label Hazardous Waste Container E->H G Do NOT Pour Down Drain F->G F->H I Store in Secure, Designated Area H->I J Arrange for Pickup by Licensed Disposal Company I->J

Caption: Workflow for the safe disposal of this compound waste.

Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the affected area.

  • Ensure adequate ventilation.

  • Contain the spill using appropriate absorbent materials.

  • Mechanically collect the spilled material and place it in a suitable container for disposal.[1]

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains, surface water, or ground water. [1]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

Essential Safety and Logistics for Handling Timiperone-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Timiperone-d4, including detailed operational and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Timiperone, the parent compound of this compound, is classified as toxic if swallowed.[1] Therefore, stringent adherence to safety protocols is necessary to minimize exposure risk. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or gogglesMust be worn at all times to protect against splashes or airborne particles.[1]
Skin Protection Chemical-resistant glovesNitrile or other suitable material. Gloves should be inspected before use and changed frequently.[2]
Lab coatTo protect skin and personal clothing from contamination.[2]
Respiratory Protection Particulate filter respiratorRecommended, especially when handling the solid form or when engineering controls are insufficient.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][3]

    • Ensure all necessary PPE is donned correctly before handling the compound.[2]

    • Have an emergency plan and necessary spill containment materials readily available.

  • Handling the Compound :

    • When weighing the solid form, do so in a ventilated enclosure to prevent the dispersion of dust.

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Use dedicated spatulas and weighing papers.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

    • Clean all equipment and the work surface meticulously.

    • Remove and dispose of contaminated PPE in the designated hazardous waste container.[2]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All waste contaminated with this compound, including unused compound, contaminated lab materials (e.g., gloves, weighing paper, vials), and solutions, must be segregated from general and non-hazardous waste.[2]

  • Containerization :

    • Solid Waste : Place solid this compound and contaminated disposables into a clearly labeled, sealable hazardous waste container.[2]

    • Liquid Waste : Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[2]

  • Labeling :

    • The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., "Toxic").[2]

  • Storage and Final Disposal :

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2]

    • Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company.[2] For unused or expired medicines in a non-laboratory setting, drug take-back programs are a recommended disposal option.[4][5]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Prepare Ventilated Workspace A->B C Weigh/Handle this compound B->C D Conduct Experiment C->D E Clean Workspace & Equipment D->E H Segregate Hazardous Waste D->H Generate Waste F Doff PPE E->F G Wash Hands F->G I Containerize & Label Waste H->I J Store for Licensed Disposal I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.